Vacquinol-1 dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C21H23Cl3N2O |
|---|---|
分子量 |
425.8 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride |
InChI |
InChI=1S/C21H21ClN2O.2ClH/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19;;/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2;2*1H |
InChI 键 |
JSUQSKIIFVRRHP-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O.Cl.Cl |
产品来源 |
United States |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of Vacquinol-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1, a novel quinolone derivative, has emerged as a promising small molecule for inducing a unique form of non-apoptotic cell death in glioblastoma (GBM), the most aggressive form of brain cancer.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the cytotoxic effects of Vacquinol-1 dihydrochloride (B599025), with a focus on its dual targeting of endolysosomal homeostasis. The information presented herein is intended to support further research and drug development efforts in oncology.
Mechanism of Action: A Two-Pronged Attack on Glioblastoma
Vacquinol-1 induces a specific type of cell death known as methuosis, which is characterized by catastrophic macropinocytosis and the accumulation of large, phase-lucent vacuoles derived from the endolysosomal system.[2][3] This process is initiated through a dual mechanism of action that disrupts fundamental cellular processes, leading to a fatal energy crisis within the cancer cells.
The primary molecular targets of Vacquinol-1 are:
-
Calmodulin (CaM): Vacquinol-1 directly binds to and inhibits calmodulin, a ubiquitous and essential calcium-binding protein that plays a critical role in numerous cellular signaling pathways, including the regulation of lysosomal function.[4]
-
Vacuolar H+-ATPase (v-ATPase): This proton pump, located on the membranes of endosomes and lysosomes, is activated by Vacquinol-1.[4]
The concerted action on these two targets triggers a cascade of events culminating in glioblastoma cell death:
-
Impaired Lysosome Reformation: By inhibiting calmodulin, Vacquinol-1 disrupts the process of lysosome reformation, leading to the formation and accumulation of enlarged vacuoles.[4]
-
Hyperacidification and ATP Depletion: The activation of v-ATPase by Vacquinol-1 leads to excessive proton pumping into the lumen of endosomal compartments. This results in the formation of acidic vesicle organelles (AVOs) and a massive consumption of cellular ATP.[4] The ensuing energy shortage creates a metabolic catastrophe for the cancer cells.
-
Vicious Cycle of ATP Consumption: The acidification of the organelles creates a feedback loop, further enhancing the activity of v-ATPase and exacerbating the depletion of ATP, ultimately leading to cell death.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the efficacy of Vacquinol-1.
| Cell Line | IC50 (µM) | Reference |
| RG2 (rat glioblastoma) | 4.57 | [5] |
| NS1 (rat glioblastoma) | 5.81 | [5] |
| Cell Type | Assay | IC50 (µM) | Time Point | Reference |
| Glioblastoma Cells | ATP Depletion | 3.14 | 1 day | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in Vacquinol-1's mechanism of action, the following diagrams have been generated using the DOT language.
Signaling Pathway of Vacquinol-1
Caption: Signaling pathway of Vacquinol-1 in glioblastoma cells.
Experimental Workflow: Measuring ATP Depletion
Caption: Workflow for measuring cellular ATP depletion.
Experimental Workflow: Observing Vacuolization
Caption: Workflow for observing and quantifying vacuolization.
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vacquinol-1 in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., RG2, NS1)
-
Complete culture medium
-
96-well plates
-
Vacquinol-1 dihydrochloride
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Vacquinol-1 in complete culture medium. A corresponding dilution of DMSO should be used as a vehicle control.
-
Remove the existing medium from the cells and add 100 µL of the prepared Vacquinol-1 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 2: Cellular ATP Measurement Assay
Objective: To quantify the depletion of intracellular ATP in glioblastoma cells following treatment with Vacquinol-1.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
96-well white-walled plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed glioblastoma cells into a 96-well white-walled plate at a suitable density.
-
Treat the cells with various concentrations of Vacquinol-1 or DMSO for the desired time points (e.g., 24 and 48 hours).
-
Follow steps 5-9 from the Cell Viability Assay protocol.
-
Generate a standard curve using a known concentration of ATP to quantify the ATP levels in the cell lysates.
-
Express the results as a percentage of the ATP levels in the vehicle-treated control cells.
Protocol 3: Vacuolization and Acidic Vesicle Organelle (AVO) Staining
Objective: To visualize the formation of enlarged vacuoles and AVOs in glioblastoma cells treated with Vacquinol-1.
Materials:
-
Glioblastoma cell lines
-
Glass-bottom culture dishes
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysotracker Red DND-99
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed glioblastoma cells on glass-bottom dishes.
-
Treat the cells with Vacquinol-1 (e.g., 2 µM) or DMSO for 24 hours.
-
In the last 30 minutes of incubation, add Lysotracker Red DND-99 to the culture medium at a final concentration of 50-100 nM to stain acidic compartments.
-
In the final 5 minutes of incubation, add Hoechst 33342 to stain the nuclei.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium or imaging buffer to the dish.
-
Immediately visualize the cells using a fluorescence microscope equipped with appropriate filters for Lysotracker Red and Hoechst 33342.
-
Capture images to document the formation of vacuoles and AVOs.
Conclusion
This compound represents a promising therapeutic candidate for glioblastoma by exploiting a unique vulnerability of these cancer cells. Its dual mechanism of action, involving the inhibition of calmodulin and the activation of v-ATPase, leads to a catastrophic disruption of endolysosomal homeostasis and a fatal energy crisis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into Vacquinol-1 and the development of novel anti-cancer therapies targeting similar pathways. Further research is warranted to determine the precise binding kinetics of Vacquinol-1 with its molecular targets and to fully elucidate the downstream signaling events, including the role of MKK4.
References
- 1. ATP assay [protocols.io]
- 2. academic.oup.com [academic.oup.com]
- 3. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Vacquinol-1 Dihydrochloride: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vacquinol-1 dihydrochloride (B599025) has emerged as a promising small molecule with potent and selective cytotoxic effects against glioblastoma (GBM), the most aggressive form of brain cancer.[1][2] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Vacquinol-1. It details the experimental protocols for key assays, presents quantitative data from preclinical studies, and visualizes the compound's signaling pathways and experimental workflows. Discovered through a high-throughput screening of over 200 molecules, Vacquinol-1 induces a unique form of non-apoptotic cell death in GBM cells known as methuosis.[1][3] This process is characterized by catastrophic vacuolization, leading to plasma membrane rupture.[1][4] The primary molecular targets of Vacquinol-1 have been identified as calmodulin (CaM) and the vacuolar H+-ATPase (v-ATPase). By inhibiting CaM and activating v-ATPase, Vacquinol-1 disrupts endolysosomal homeostasis and triggers a cellular energy crisis, resulting in selective GBM cell death.[5] While demonstrating significant efficacy in vitro and in some in vivo models, challenges related to toxicity and potential resistance mechanisms remain.[5][6] This guide serves as a comprehensive resource for researchers working on the development of novel therapeutics for glioblastoma.
Discovery and Development
Vacquinol-1 was identified by researchers at the Karolinska Institutet in Sweden from a screening of a diverse chemical library for compounds that selectively kill glioblastoma cells.[1][3] The initial screening process involved exposing patient-derived glioblastoma cells to a wide range of molecules and identifying those that induced cancer cell death.[1] From over 200 initial hits, Vacquinol-1, a quinolone-alcohol derivative, was selected for further investigation due to its potent and unique mechanism of action.[7][8]
Early preclinical development showed that Vacquinol-1 could be administered orally and was capable of reversing tumor growth and prolonging survival in mice with transplanted human glioblastoma cells.[1][2] In one study, six out of eight mice treated with Vacquinol-1 were still alive after 80 days, compared to a median survival of about 30 days for the control group.[1][2] However, subsequent studies in syngeneic rat models of glioblastoma (RG2 and NS1) did not consistently reproduce these survival benefits, although a significant reduction in tumor size was observed in the RG2 model.[6] These studies also highlighted dose-limiting toxicities, including significant weight loss in the treated animals, which currently limit its clinical utility as a monotherapy.[5][6]
It is important to note that the originally identified Vacquinol-1 is a mixture of four stereoisomers.[9] Ongoing research is focused on the stereoselective synthesis and isolation of the most active isomers to improve efficacy and reduce toxicity.[9] To date, Vacquinol-1 has not entered clinical trials.
Quantitative Data from Preclinical Studies
Table 1: In Vitro Cytotoxicity of Vacquinol-1
| Cell Line | Type | IC50 (µM) | Reference |
| RG2 | Rat Glioblastoma | 4.57 | [5] |
| NS1 | Rat Glioblastoma | 5.81 | [5] |
| U3013MG | Human Glioblastoma | Not specified, but within a similar range to RG2 and NS1 | [5] |
Table 2: In Vivo Efficacy of Vacquinol-1 in Rat Glioblastoma Models
| Model | Treatment Group | Mean Survival (days ± SD) | Effect on Tumor Size | Reference |
| RG2 | Control | 23.8 ± 5 | - | [5][6] |
| RG2 | Vacquinol-1 | 23.8 ± 4.6 | Significantly smaller (p = 0.006) | [5][6] |
| NS1 (50,000 cells) | Control | 16.2 ± 0.5 | No effect | [5] |
| NS1 (50,000 cells) | Vacquinol-1 | 16.4 ± 0.5 | No effect | [5] |
| NS1 (5,000 cells) | Control | 22 ± 2.2 | No effect | [5] |
| NS1 (5,000 cells) | Vacquinol-1 (standard protocol) | 18.6 ± 2.2 | No effect | [5] |
| NS1 (5,000 cells) | Vacquinol-1 (cyclic protocol) | 15.2 ± 0.4 | No effect | [5] |
Mechanism of Action: Induction of Methuosis
Vacquinol-1 induces a non-apoptotic, non-necrotic form of cell death termed "methuosis," derived from the Greek word "methuo," meaning "to drink to intoxication."[4] This nomenclature reflects the hallmark of this cell death pathway: the massive accumulation of fluid-filled vacuoles derived from macropinosomes, which ultimately leads to the rupture of the plasma membrane.[1][4] It is critical to distinguish methuosis from ferroptosis, another form of regulated cell death. While both are non-apoptotic, ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides, a mechanism not implicated in Vacquinol-1-induced cell death.[10]
The cytotoxic effects of Vacquinol-1 in glioblastoma cells are conferred through a dual disruption of endolysosomal homeostasis.[5] This is achieved by engaging two primary molecular targets:
-
Calmodulin (CaM) Inhibition: Vacquinol-1 directly interacts with and inhibits calmodulin, a key calcium-binding protein involved in lysosomal membrane fission.[5] This inhibition prevents the reformation of lysosomes from the large vacuoles, leading to their accumulation.[5]
-
v-ATPase Activation: Vacquinol-1 activates the vacuolar H+-ATPase (v-ATPase), a proton pump on the membrane of endosomes.[5] This leads to abnormal acidification of these vesicles, forming acidic vesicle organelles (AVOs), and a marked increase in cellular ATP consumption.[5]
This dual action creates a vicious cycle of ATP depletion, resulting in a cellular energy crisis and, ultimately, cell death.[5] Additionally, a short hairpin RNA (shRNA) screen identified MAP kinase kinase 4 (MKK4) as a key effector in Vacquinol-1-induced cell death.[7][8]
A potential mechanism of resistance to Vacquinol-1 has been identified, involving extracellular ATP.[11] Exogenous ATP, at concentrations as low as 1 µM, can counteract the cytotoxic effects of Vacquinol-1, likely through the activation of the TRPM7 ion channel.[11][12]
Signaling Pathway of Vacquinol-1-Induced Methuosis
Caption: Signaling pathway of Vacquinol-1-induced methuosis in glioblastoma cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Vacquinol-1.
Cell Viability and ATP Level Measurement (CellTiter-Glo® Assay)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[5][10] This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Glioblastoma cells (e.g., RG2, NS1, or patient-derived lines)
-
Complete culture medium
-
Opaque-walled 96-well plates
-
Vacquinol-1 dihydrochloride stock solution (in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed glioblastoma cells in an opaque-walled 96-well plate at a density of 3,000 cells per well in 80 µL of complete culture medium. Include wells with medium only for background measurement. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Vacquinol-1 in culture medium. Add the desired concentrations of Vacquinol-1 to the wells. For the vehicle control, add the same volume of medium with the corresponding DMSO concentration.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (80 µL).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the percentage of viable cells relative to the vehicle-treated control against the log of the Vacquinol-1 concentration to determine the IC50 value.
Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability and ATP levels using the CellTiter-Glo® assay.
Visualization of Acidic Vesicle Organelles (AVOs) using LysoTracker Staining
This protocol describes the staining of acidic organelles with LysoTracker Red to visualize the AVOs induced by Vacquinol-1.[5]
Materials:
-
Glioblastoma cells
-
Glass-bottom culture dishes or plates
-
Complete culture medium
-
This compound
-
LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed glioblastoma cells on glass-bottom dishes and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentration of Vacquinol-1 (e.g., 2 µM) for the desired time (e.g., 24 hours).
-
Staining: Add LysoTracker Red to the culture medium at a final concentration of 50-75 nM.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for LysoTracker Red (Excitation/Emission: ~577/590 nm).
v-ATPase Activity Assay (ADP-Glo™ Max Assay)
This protocol is based on the use of the ADP-Glo™ Max Assay to measure the activity of v-ATPase by quantifying the amount of ADP produced.[3]
Materials:
-
Isolated endolysosomal vesicles from glioblastoma cells
-
This compound
-
ATP
-
Assay buffer
-
ADP-Glo™ Max Assay kit (Promega)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, set up the ATPase reaction containing the isolated vesicles, assay buffer, and the desired concentrations of Vacquinol-1.
-
Initiate Reaction: Add ATP to initiate the reaction. Incubate at 37°C for a defined period.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the ADP-Glo™ Max Detection Reagent to convert the ADP generated by the v-ATPase into ATP and simultaneously catalyze the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced and thus to the v-ATPase activity.
Calmodulin Inhibition Assay
This can be assessed indirectly through a pulse-chase experiment to monitor vacuole clearance.[5]
Materials:
-
Glioblastoma cells
-
This compound
-
W7 (a known calmodulin inhibitor)
-
Culture medium
-
Microscope
Procedure:
-
Induce Vacuoles (Pulse): Treat glioblastoma cells with Vacquinol-1 (e.g., 2 µM) for a sufficient time to induce vacuole formation (e.g., 5 hours).
-
Wash and Chase: Wash the cells thoroughly with fresh, pre-warmed medium to remove Vacquinol-1.
-
Treatment Groups: Divide the cells into two groups. To one group, add fresh medium (control). To the other group, add fresh medium containing W7 (e.g., 10 µM).
-
Monitor Vacuole Clearance: Observe and quantify the percentage of vacuolated cells in both groups at different time points (e.g., 1 hour) using a microscope.
-
Analysis: A lack of reduction in the percentage of vacuolated cells in the W7-treated group compared to the control group indicates that calmodulin inhibition prevents vacuole clearance.
Conclusion and Future Directions
Vacquinol-1 represents a novel therapeutic strategy for glioblastoma that exploits the tumor cells' vulnerability to the disruption of endolysosomal homeostasis. Its unique mechanism of action, methuosis, offers an alternative to conventional apoptosis-inducing therapies. While promising in vitro and in initial in vivo studies, the development of Vacquinol-1 is hampered by dose-limiting toxicities and inconsistent in vivo efficacy.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of Vacquinol-1 analogs and its individual stereoisomers are crucial to identify compounds with an improved therapeutic index.
-
Combination Therapies: Investigating the synergistic effects of Vacquinol-1 with other chemotherapeutic agents or targeted therapies may enhance its anti-tumor activity and allow for lower, less toxic doses.
-
Overcoming Resistance: Further elucidation of the role of the TRPM7-mediated resistance mechanism and the development of strategies to counteract it are necessary.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to Vacquinol-1 could enable patient stratification and a more targeted clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. The mitogen-activated protein kinase kinase 4 (MKK4) has a pro-oncogenic role in skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cellular ATP levels [bio-protocol.org]
- 4. MKK4 (human) [phosphosite.org]
- 5. promega.com [promega.com]
- 6. insights.opentrons.com [insights.opentrons.com]
- 7. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Max Assay [worldwide.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. labs.pbrc.edu [labs.pbrc.edu]
Vacquinol-1: A Novel Strategy for Inducing Non-Apoptotic Cell Death in Glioblastoma Multiforme
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. The inherent resistance of GBM to conventional apoptosis-inducing agents necessitates the exploration of alternative cell death pathways. Vacquinol-1 (B1683466), a small molecule quinolone derivative, has emerged as a promising therapeutic candidate that selectively induces a unique form of non-apoptotic cell death, termed methuosis, in GBM cells. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols associated with Vacquinol-1's effects on GBM, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Disruption of Endolysosomal Homeostasis
Vacquinol-1 exerts its cytotoxic effects on glioblastoma cells through a novel, dual-pronged mechanism that targets the endolysosomal system, leading to catastrophic cellular vacuolization and eventual cell death. This process, distinct from apoptosis, is characterized by the massive accumulation of cytoplasmic vacuoles derived from macropinosomes and late endosomes.
The primary mechanism involves the disruption of endolysosomal homeostasis through two key interactions:
-
Activation of Vacuolar ATPase (v-ATPase): Vacquinol-1 stimulates the activity of v-ATPase in acidic vesicle organelles (AVOs). This hyperactivity leads to a massive consumption of cellular ATP, triggering a severe energy crisis and metabolic catastrophe within the cancer cells.[1][2]
-
Inhibition of Calmodulin (CaM): The compound directly interacts with and inhibits calmodulin, a crucial protein for lysosome reformation. This inhibition impairs the recycling of lysosomes, leading to their depletion and a failure to clear the accumulating acidic vesicles.[1][2]
This dual action creates a vicious cycle of ATP depletion and lysosomal dysfunction, ultimately culminating in the rupture of the plasma membrane and necrotic-like cell death.[1][2][3]
Signaling Pathway Overview
The signaling cascade initiated by Vacquinol-1 converges on the profound disruption of vesicular trafficking and cellular metabolism. The pathway can be visualized as follows:
Quantitative Data Summary
The efficacy of Vacquinol-1 has been quantified in several preclinical studies. The following tables summarize the key findings, providing a comparative overview of its cytotoxic potential in different GBM models.
Table 1: In Vitro Cytotoxicity of Vacquinol-1
| Cell Line | IC50 (µM) | Assay Type | Reference |
| RG2 | 4.57 | Not Specified | [4] |
| NS1 | 5.81 | Not Specified | [4] |
| U3013MG | Not Specified | Viability Assay | [1] |
| U3024MG | Not Specified | Viability Assay | [1] |
| #12537-GB | ~7 (effective concentration) | Live Cell Imaging | [5] |
Table 2: In Vivo Efficacy of Vacquinol-1 in Rat GBM Models
| Animal Model | Treatment Protocol | Effect on Tumor Size | Effect on Overall Survival | Reference |
| RG2 Rat Model | Not Specified | Significant Reduction | No significant increase | [4][6] |
| NS1 Rat Model | Standard and Cyclic | No significant effect | No significant increase | [4] |
It is noteworthy that while Vacquinol-1 demonstrated a significant reduction in tumor size in the RG2 model, this did not translate to a survival advantage, highlighting the complexities of in vivo efficacy and the need for further optimization.[4][6]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on Vacquinol-1.
Cell Culture
-
Cell Lines: Patient-derived glioblastoma cells (e.g., U3013MG, U3024MG) and rat glioma cell lines (RG2, NS1) are commonly used.[1][4]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assays
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency.
Vacuolization and Acidic Vesicle Organelle (AVO) Staining
-
Lysotracker Staining: To visualize AVOs, cells are treated with Vacquinol-1 at various concentrations and time points.[1] The cells are then incubated with Lysotracker Red DND-99, a fluorescent dye that accumulates in acidic compartments.[1]
-
Imaging: Stained cells are visualized using fluorescence microscopy to observe the formation and accumulation of AVOs.[1]
In Vitro ATPase Activity Assay
-
Organelle Isolation: Light organelles, including endosomes and lysosomes, are isolated from GBM cells by differential centrifugation.[1]
-
Treatment: The isolated organelles are treated with Vacquinol-1.
-
ATPase Activation: ATP and MgCl2 are added to initiate the ATPase reaction.
-
Measurement: ATPase activity is quantified by measuring the amount of ADP produced using a commercial kit such as the ADP-Glo Max Assay.[1]
In Vivo Glioblastoma Models
-
Animal Models: Syngeneic rat models, such as those using RG2 and NS1 glioma cells, are employed to evaluate the in vivo efficacy of Vacquinol-1 in an immunocompetent setting.[4][6]
-
Tumor Implantation: A defined number of glioma cells are intracranially implanted into the brains of the rats.
-
Treatment Administration: Vacquinol-1 is administered to the animals, typically through oral gavage.[4]
-
Monitoring: Tumor growth is monitored using imaging techniques (e.g., MRI), and animal survival is recorded.[4]
-
Histological Analysis: At the end of the study, brains are harvested for histological analysis to assess tumor size and morphology.[4][7]
Counter-regulation and Future Directions
Research has shown that the cytotoxic effect of Vacquinol-1 can be counter-regulated by exogenous ATP, a molecule often found in the necrotic regions of GBM tumors.[5][8] This effect is likely mediated through the TRPM7 ion channel.[5][8] This finding suggests that the tumor microenvironment can influence the efficacy of Vacquinol-1 and that combination therapies targeting this resistance mechanism may be a promising avenue for future research. The use of TRPM7 inhibitors, such as carvacrol, has been shown to overcome this ATP-induced resistance.[5][8]
Conclusion
Vacquinol-1 represents a significant departure from traditional cancer therapies by inducing a non-apoptotic form of cell death in glioblastoma cells. Its unique dual mechanism, targeting both cellular energy metabolism and lysosomal function, offers a promising strategy to circumvent the apoptosis resistance often observed in GBM. While in vivo studies have shown mixed results regarding survival benefits, the ability of Vacquinol-1 to reduce tumor volume is a clear indication of its biological activity.[4][6] Further research focusing on optimizing its therapeutic window, overcoming microenvironmental resistance, and exploring combination strategies is warranted to fully realize the clinical potential of this novel anti-cancer agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Vacquinol-1 Induced Catastrophic Vacuolization in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat. The discovery of Vacquinol-1 (B1683466), a small molecule capable of inducing a unique form of non-apoptotic cell death termed "methuosis" in glioblastoma cells, has opened a new avenue for therapeutic exploration. This technical guide provides an in-depth analysis of the core mechanisms underlying Vacquinol-1-induced catastrophic vacuolization. It summarizes key quantitative data, details experimental protocols for assessing its effects, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to leverage this novel anti-cancer strategy.
Introduction
Glioblastoma is characterized by its rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies. A key vulnerability of glioblastoma cells appears to be their susceptibility to catastrophic vacuolization, a process that culminates in cell death.[1][2] Vacquinol-1, a quinolone-alcohol derivative, was identified through a chemical library screen for its potent and selective cytotoxicity against patient-derived glioblastoma cells.[3] Unlike traditional chemotherapy which primarily induces apoptosis, Vacquinol-1 triggers a non-apoptotic cell death pathway characterized by the massive accumulation of cytoplasmic vacuoles, leading to plasma membrane rupture and a necrotic-like cell death.[3][4] This distinct mechanism of action presents a promising therapeutic window, potentially bypassing the apoptosis-resistance mechanisms often developed by cancer cells.
Mechanism of Action: Dual Disruption of Endolysosomal Homeostasis
Recent studies have elucidated a dual mechanism of action for Vacquinol-1, converging on the disruption of endolysosomal homeostasis.[5][6] This targeted attack on cellular trafficking and energy balance appears to be the cornerstone of its glioblastoma-specific cytotoxicity.[6][7]
Activation of v-ATPase and ATP Depletion
Vacquinol-1, as a cationic amphiphilic drug (CAD), accumulates in acidic vesicle organelles (AVOs).[5][8] Within these compartments, it acts as an agonist of vacuolar ATPase (v-ATPase), a proton pump essential for acidifying endolysosomes.[5][6] This leads to an abnormal hyper-acidification of these vesicles. The over-activation of v-ATPase results in a massive consumption of cellular ATP, leading to a severe energy crisis and metabolic catastrophe within the glioblastoma cells.[3][5][6] This ATP depletion is a critical effector of Vacquinol-1-induced cell death.[3][5]
Inhibition of Calmodulin and Impairment of Lysosome Reformation
In parallel to its effects on v-ATPase, Vacquinol-1 directly interacts with and inhibits calmodulin (CaM).[5][6] Calmodulin is a crucial calcium-binding protein involved in numerous cellular processes, including the reformation of lysosomes from endolysosomal vesicles.[5] By inhibiting CaM, Vacquinol-1 prevents the fission of these vesicles, leading to the accumulation of large, swollen vacuoles.[5][6] This disruption of lysosomal recycling exacerbates the cellular stress initiated by v-ATPase hyperactivation.
The vacuoles induced by Vacquinol-1 originate from the plasma membrane through a process of macropinocytosis, characterized by significant membrane ruffling.[3][5] These newly formed vesicles are then targeted to lysosomes, where the inhibition of CaM prevents their resolution.[5]
The MKK4-JNK Signaling Pathway
An early study identified the activation of the MAP kinase kinase 4 (MKK4), also known as SEK1, as a critical mediator of Vacquinol-1-induced cell death.[3] MKK4 is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is often associated with cellular stress responses, apoptosis, and inflammation.[9][10][11] The activation of the MKK4-JNK pathway appears to be an essential downstream event in the cascade initiated by Vacquinol-1, although the precise mechanisms of MKK4 activation by Vacquinol-1 are still under investigation.[3][12][13]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of Vacquinol-1 against glioblastoma cell lines.
| Cell Line | IC50 (µM) | Reference |
| RG2 | 4.57 | [2] |
| NS1 | 5.81 | [2] |
| U-87 MG | ~7 | [12][13] |
| #12537-GB | ~7 | [12][13] |
Table 1: In Vitro Efficacy of Vacquinol-1 in Glioblastoma Cell Lines.
| Parameter | Observation | Reference |
| ATP Levels | Rapidly depleted following Vacquinol-1 treatment | [3] |
| Vacuole Formation | Dose-dependent increase in vacuolization | [5] |
| Cell Death | Necrotic-like cell death with plasma membrane rupture | [3] |
Table 2: Cellular Effects of Vacquinol-1 on Glioblastoma Cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability.[14][15]
-
Cell Seeding: Seed glioblastoma cells (e.g., T98G, U87) in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well in complete culture medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Treat the cells with increasing concentrations of Vacquinol-1 (e.g., 0.1 µM to 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Quantification of Vacuolization
This protocol provides a method for quantifying the extent of vacuolization in treated cells.[16][17][18]
-
Cell Culture and Treatment: Culture glioblastoma cells on glass coverslips in a 24-well plate. Treat the cells with Vacquinol-1 at the desired concentration and for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining (Optional): Cells can be stained with markers for endosomes (e.g., anti-EEA1) or lysosomes (e.g., anti-LAMP1) followed by fluorescently labeled secondary antibodies to determine the origin of the vacuoles. Nuclei can be counterstained with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification:
-
Manual Counting: Count the number of vacuoles per cell and the number of vacuolated cells per field of view.[17]
-
Automated Image Analysis: Use image analysis software (e.g., ImageJ, QuPath) to quantify the total vacuolar area per cell or per field of view.[18][19] Set a threshold to distinguish vacuoles from the cytoplasm and calculate the area.
-
Visualizations
Signaling Pathways
Caption: The dual mechanism of Vacquinol-1 action in glioblastoma cells.
Experimental Workflow
Caption: A generalized experimental workflow for studying Vacquinol-1 effects.
Logical Relationship
Caption: Logical flow of Vacquinol-1-induced cell death in glioblastoma.
Conclusion and Future Directions
Vacquinol-1 represents a novel and promising therapeutic agent for glioblastoma by inducing a non-apoptotic form of cell death through the catastrophic vacuolization of tumor cells. Its dual mechanism of action, involving the hyperactivation of v-ATPase and the inhibition of calmodulin, leads to a fatal combination of energy depletion and endolysosomal dysfunction. The involvement of the MKK4-JNK signaling pathway further underscores the complex cellular response to this compound.
Future research should focus on several key areas:
-
Optimizing Drug Delivery: While Vacquinol-1 has shown efficacy, its delivery across the blood-brain barrier and potential systemic toxicities need to be addressed through medicinal chemistry efforts to develop more potent and safer analogs.[20]
-
Elucidating Upstream Signaling: The precise molecular events that link Vacquinol-1 to the activation of the MKK4-JNK pathway remain to be fully elucidated.
-
Investigating Resistance Mechanisms: Understanding potential mechanisms of resistance to Vacquinol-1, such as the counter-regulatory effects of extracellular ATP via the TRPM7 channel, will be crucial for its clinical development.[12][21][22]
-
Combination Therapies: Exploring the synergistic potential of Vacquinol-1 with standard-of-care treatments for glioblastoma, such as temozolomide (B1682018) and radiation, could lead to more effective therapeutic strategies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of Vacquinol-1 In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ADP-stimulated NADPH oxidase activates the ASK-1/MKK4/JNK pathway in alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of ASK1, MKK4, JNK, c-Jun, and caspase-3 as a signaling cascade involved in cadmium-induced neuronal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell vacuolization induced by Helicobacter pylori VacA toxin: cell line sensitivity and quantitative estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Vacuolization in embryos on days 3 and 4 of in vitro development: Association with stimulation protocols, embryo development, chromosomal status, pregnancy and neonatal outcomes [frontiersin.org]
- 18. A fly model of SCA36 reveals combinatorial neurotoxicity of hexanucleotide and dipeptide repeats | PLOS Genetics [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP | Semantic Scholar [semanticscholar.org]
- 22. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Vacquinol-1: A Comprehensive Technical Guide on its Mechanism of Action in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vacquinol-1 (B1683466), a novel small molecule, has emerged as a potent agent against glioblastoma (GBM), the most aggressive form of brain cancer. Extensive research demonstrates that Vacquinol-1 induces a unique, non-apoptotic form of cell death termed methuosis , which is mechanistically distinct from other programmed cell death pathways, including ferroptosis. This technical guide provides an in-depth analysis of Vacquinol-1's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The evidence presented herein definitively classifies Vacquinol-1 as a methuosis inducer, not a ferroptosis inducer, a critical distinction for researchers in the field of cell death and cancer therapeutics.
Vacquinol-1 and the Induction of Methuosis
Vacquinol-1 triggers a catastrophic process of vacuolization in glioblastoma cells. This process, known as methuosis, is characterized by the relentless formation and accumulation of large, fluid-filled vacuoles derived from macropinosomes, which are vesicles formed through a process of bulk fluid uptake from the extracellular environment.[1][2] Ultimately, the excessive vacuolization leads to the rupture of the plasma membrane and a necrotic-like cell death.[2] This mode of cell death is notably independent of the typical apoptotic machinery.[3]
The Core Question: Is Vacquinol-1 a Ferroptosis Inducer?
Categorical Answer: No.
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. The central mechanism of ferroptosis involves the failure of glutathione-dependent antioxidant defenses, leading to unchecked lipid peroxidation and subsequent cell death.
Current scientific literature does not support the classification of Vacquinol-1 as a ferroptosis inducer. The mechanism of action of Vacquinol-1 does not involve the key hallmarks of ferroptosis:
-
Iron-Dependence: There is no evidence to suggest that Vacquinol-1's cytotoxic effects are dependent on intracellular iron levels.
-
Lipid Peroxidation: Studies on Vacquinol-1's mechanism have not demonstrated an increase in lipid peroxidation, a definitive marker of ferroptosis.
One study investigating a compound that induces methuosis found that the ferroptosis inhibitor ferrostatin-1 was unable to prevent cell death, further supporting the distinction between these two pathways.[4]
Quantitative Data: In Vitro Efficacy of Vacquinol-1
The cytotoxic activity of Vacquinol-1 has been quantified in various glioblastoma cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) typically in the low micromolar range.
| Cell Line | IC50 (µM) | Reference |
| RG2 | 4.57 | [5] |
| NS1 | 5.81 | [5] |
| U3013 | Within the range of RG2 and NS1 | [6] |
| Various Glioma Cell Lines | 7.7 - 12.2 (after 24h) | [7] |
Signaling Pathways: The Molecular Mechanisms of Vacquinol-1
The induction of methuosis by Vacquinol-1 is a multi-faceted process involving the disruption of key cellular signaling and homeostatic pathways.
MKK4-Dependent Signaling
A crucial element in Vacquinol-1-induced cell death is the activation of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).[8] While the precise upstream activators of MKK4 in this context are still under investigation, its activation is a key step in the signaling cascade that leads to the catastrophic vacuolization characteristic of methuosis.
References
- 1. Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
Vacquinol-1's Impact on Non-Cancerous Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1 (B1683466), a small molecule of the quinolone-alcohol scaffold, has emerged as a potent inducer of a unique, non-apoptotic form of cell death termed "methuosis" in glioblastoma (GBM) cells. This process is characterized by catastrophic vacuolization originating from macropinocytosis, leading to cell rupture.[1] While its efficacy against this aggressive brain tumor is well-documented, a critical aspect for its therapeutic potential lies in its selectivity and impact on non-cancerous cells. This technical guide provides an in-depth analysis of Vacquinol-1's effects on non-malignant cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the known signaling pathways.
Data Presentation: Cytotoxicity of Vacquinol-1
Vacquinol-1 exhibits significant selective cytotoxicity against glioblastoma cells while demonstrating considerably lower toxicity in non-cancerous cell lines. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) and other cytotoxicity metrics.
| Cell Line | Cell Type | Species | IC50 Value (µM) | Comments |
| Glioblastoma Cell Lines | ||||
| U3013MG | Glioblastoma | Human | ~3.14 (at 1 day) | Induces ATP depletion.[2] |
| RG2 | Glioblastoma | Rat | 4.57 | [3] |
| NS1 | Glioblastoma | Rat | 5.81 | [3] |
| Non-Cancerous Cell Lines | ||||
| Primary Fibroblasts | Fibroblast | Human | Higher than GBM | Vacquinol-1 is cytotoxic to fibroblasts but with a higher IC50 compared to glioblastoma cells. The toxicity in fibroblasts is independent of v-ATPase activity, suggesting a different, non-specific mechanism at higher concentrations.[4][5] Fibroblasts also exhibit significantly less vacuolization compared to glioblastoma cells upon treatment.[4] It does not induce the formation of acidic vesicle organelles (AVOs) in these cells.[4] |
| Normal Human Astrocytes (NHA) | Astrocyte | Human | Not specified | The cytotoxicity of Vacquinol-1 in normal human astrocytes is independent of v-ATPase activity.[5] |
| Human Dental Pulp Stem Cells (DPSCs) | Stem Cell | Human | Not specified | Vacquinol-1 is reported to not be toxic to DPSCs.[6][7] |
| Neurons | Neuron | Mouse | Not specified | Did not respond to Vacquinol-1 in a manner similar to glioblastoma cells.[8] |
| Other Non-GBM Cancer Lines | Breast, Prostate, Bladder, Neuroblastoma | Not specified | Not specified | Vacquinol-1 exposure does not result in the methuosis-like cell death observed in glioblastoma cells.[3] |
Mechanistic Differences: Glioblastoma vs. Non-Cancerous Cells
The selective action of Vacquinol-1 against glioblastoma cells stems from a distinct mechanism of action that is not prominently active in non-cancerous cells.
In glioblastoma cells , Vacquinol-1 induces a catastrophic sequence of events:
-
Macropinocytosis and Vacuolization: It triggers extensive plasma membrane ruffling and the formation of large vacuoles derived from macropinosomes.[1][5]
-
Endolysosomal Disruption: The compound disrupts the normal function of the endolysosomal pathway.[5]
-
v-ATPase Activation and ATP Depletion: Vacquinol-1 activates vacuolar H+-ATPase (v-ATPase), leading to the acidification of vesicles and a massive consumption of cellular ATP, resulting in an energy crisis.[4]
-
Calmodulin Inhibition: It directly interacts with and inhibits calmodulin (CaM), a key calcium-binding protein, which impairs lysosome reformation and further exacerbates vacuole accumulation.[4]
-
MKK4-Dependent Cell Death: The cell death cascade is dependent on the activation of MAP Kinase Kinase 4 (MKK4).[2]
In contrast, the impact on non-cancerous cells is markedly different:
-
Reduced Vacuolization: Non-cancerous cells like fibroblasts show significantly less vacuolization.[4]
-
v-ATPase Independent Toxicity: The cytotoxic effects observed at higher concentrations in fibroblasts and normal human astrocytes are independent of v-ATPase activation, pointing towards a general, non-specific toxicity mechanism.[5]
-
Lack of AVO Formation: Unlike in glioblastoma cells, Vacquinol-1 does not induce the formation of acidic vesicle organelles (AVOs) in fibroblasts.[4]
The precise signaling pathways and molecular interactions of Vacquinol-1 in non-cancerous cells remain less characterized, primarily due to the compound's high selectivity for glioblastoma.
Experimental Protocols
Cell Culture
-
Normal Human Foreskin Fibroblasts (e.g., CCD-1112Sk): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[4]
-
Normal Human Astrocytes (NHA): Cultured according to the manufacturer's protocols (e.g., Lonza).[9]
-
Human Dental Pulp Stem Cells (DPSCs): Cultured in specialized stem cell media.[7]
Cell Viability Assay
A common method to assess the cytotoxic effects of Vacquinol-1 is through luminescence-based cell viability assays.
-
Cell Seeding: Seed 3,000 to 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[2][4]
-
Treatment: Treat the cells with a range of Vacquinol-1 concentrations. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a specified period, typically 48 hours.[4]
-
Lysis and Luminescence Reading: Use a commercial cell viability reagent such as CellTiter-Glo® (Promega G7571) or CytoTox-Glo™ (Promega G9290). These assays measure ATP levels (indicative of viable cells) or released proteases (indicative of dead cells), respectively.[4]
-
Data Analysis: Measure luminescence using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.[9]
Vacuole and Acidic Vesicle Organelle (AVO) Formation Assay
-
Treatment: Treat cells with Vacquinol-1 at the desired concentration and time points.
-
Staining:
-
Imaging: Observe and quantify the formation of phase-lucent vacuoles and fluorescently labeled AVOs using fluorescence microscopy.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key known signaling pathway of Vacquinol-1 in glioblastoma cells and a general workflow for assessing its cytotoxicity.
References
- 1. Human umbilical vein endothelial cell vaccine therapy in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Pharmacokinetics and Bioavailability of Vacquinol-1 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1, a small molecule discovered through high-throughput screening, has emerged as a promising agent for the treatment of glioblastoma, the most aggressive form of brain cancer.[1] Its unique mechanism of action, which induces a non-apoptotic form of cell death known as methuosis, sets it apart from conventional chemotherapeutics.[2] This technical guide provides an in-depth overview of the in vivo pharmacokinetics and bioavailability of Vacquinol-1, compiling available data into a structured format to aid researchers and drug development professionals in advancing this potential therapeutic.
Mechanism of Action: Induction of Methuosis
Vacquinol-1 exerts its cytotoxic effects on glioblastoma cells by inducing catastrophic vacuolization, a hallmark of methuosis.[3] This process involves the massive accumulation of macropinosomes, leading to the disruption of endolysosomal homeostasis and eventual cell death.[4][5] The signaling pathway is multifaceted, involving the activation of vacuolar ATPase (v-ATPase) and the inhibition of calmodulin (CaM).[5] This dual action leads to a vicious cycle of ATP depletion and failed clearance of acidic vesicles, ultimately causing a metabolic catastrophe within the cancer cells.[5]
Vacquinol-1 induced methuosis pathway.
In Vivo Pharmacokinetics
Pharmacokinetic studies of Vacquinol-1 have been conducted in murine models, revealing stereospecific differences in its disposition. Vacquinol-1 is a racemic mixture of four stereoisomers.[3] The erythro isomers, specifically [R,S]2, have demonstrated more potent in vitro activity and significantly greater brain distribution compared to the [S,R]2 isomer.[3]
Quantitative Pharmacokinetic Parameters
The following tables summarize the available quantitative pharmacokinetic data for Vacquinol-1 and its active stereoisomer in mice.
Table 1: In Vivo Exposure of Vacquinol-1 in Mice after a Single Oral Dose of 20 mg/kg [2]
| Parameter | Matrix | Value |
| Maximal Exposure | Plasma | 3,279 ng/mL |
| Maximal Exposure | Brain | 1,860 ng/mL |
| Half-life (t½) | Plasma | 52 hours |
Table 2: Pharmacokinetic Parameters of Vacquinol-1 Stereoisomers in NMRI Mice [3]
| Isomer & Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Brain/Plasma Ratio |
| [R,S]2 (oral) | 20 mg/kg | Data not available | Data not available | Data not available | Data not available | High | Dramatically greater than [S,R]2 |
| [S,R]2 (oral) | 20 mg/kg | Data not available | Data not available | Data not available | Data not available | High | - |
| [R,S]2 (i.v.) | 2 mg/kg | Data not available | Data not available | Data not available | Long | - | - |
| [S,R]2 (i.v.) | 2 mg/kg | Data not available | Data not available | Data not available | Long | - | - |
Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from the primary study by Hammarström et al. (2016) were not available in the public domain at the time of this guide's compilation. The study reported slow oral absorption, rapid distribution to the brain, long elimination half-lives, and high oral bioavailability for both isomers.[3]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
A representative experimental workflow for determining the pharmacokinetics of Vacquinol-1 in mice is outlined below.
Pharmacokinetic study workflow.
1. Animal Model:
-
Species: Male NMRI mice are a commonly used model.[3]
-
Housing: Animals should be housed in a controlled environment with standard diet and water ad libitum.
2. Drug Administration:
-
Formulation: Vacquinol-1 is prepared in a suitable vehicle for oral (e.g., gavage) and intravenous administration.
-
Dosing:
3. Sample Collection:
-
Matrices: Blood and brain tissue are collected at multiple time points post-administration to characterize the absorption, distribution, and elimination phases.
-
Time Points: A typical sampling schedule might include 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
4. Sample Processing:
-
Blood: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
Brain: Brain tissue is harvested, weighed, and homogenized in a suitable buffer.
-
Storage: All samples are stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of small molecules like Vacquinol-1 in biological matrices.
1. Sample Preparation:
-
Extraction: A protein precipitation or liquid-liquid extraction method is employed to extract Vacquinol-1 and an internal standard from the plasma and brain homogenate samples.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of hydrophobic compounds like Vacquinol-1.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is used.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is suitable for the analysis of nitrogen-containing compounds like Vacquinol-1.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Vacquinol-1 and its internal standard to ensure selectivity and sensitivity.
4. Method Validation:
-
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion and Future Directions
The available data indicate that Vacquinol-1 possesses favorable in vivo pharmacokinetic properties, including high oral bioavailability and significant brain penetration, particularly for the [R,S]2 stereoisomer.[3] These characteristics are essential for a centrally acting agent targeting glioblastoma. However, a complete and detailed pharmacokinetic profile, especially for the individual stereoisomers, requires further investigation to establish a clear dose-response relationship and to optimize dosing regimens for future clinical trials. The development and validation of a robust bioanalytical method are crucial for the accurate assessment of Vacquinol-1 concentrations in preclinical and clinical studies. Further research should focus on obtaining a comprehensive pharmacokinetic dataset and exploring the metabolism and potential drug-drug interactions of Vacquinol-1 to support its clinical translation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP | Semantic Scholar [semanticscholar.org]
Methodological & Application
Vacquinol-1 Dihydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Vacquinol-1 dihydrochloride (B599025), a potent inducer of a unique form of cell death in glioblastoma cells.
Vacquinol-1 is a small molecule that has been identified as a selective inducer of methuosis, a non-apoptotic form of cell death, in glioblastoma multiforme (GBM) cells.[1][2] Its mechanism of action involves the induction of massive macropinocytosis, leading to catastrophic vacuolization and eventual cell rupture.[1][2] These characteristics make Vacquinol-1 a compound of significant interest in the development of novel anti-cancer therapies.
Physicochemical Properties and Solubility
Vacquinol-1 dihydrochloride is typically supplied as a crystalline solid. Its solubility in common laboratory solvents is a critical factor for the preparation of stock solutions and for use in various experimental settings.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL (≥ 58.72 mM) | Ultrasonic treatment and warming may be required to achieve complete dissolution.[3] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[3] |
| Ethanol | ~0.25 mg/mL | Sparingly soluble. |
| Water | < 0.1 mg/mL | Considered insoluble.[3] |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous buffers, it is recommended to first dissolve Vacquinol-1 in DMF and then dilute with the aqueous buffer.[4] |
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are crucial to maintain the stability and activity of this compound.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 425.38 g/mol .
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.25 mg of the compound.
-
Dissolution: Vortex the solution to facilitate dissolution. If necessary, sonicate the solution in a water bath or warm it gently (e.g., at 37°C) until the solid is completely dissolved.[3]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] The solutions should be protected from light.[3]
Note: Aqueous solutions of Vacquinol-1 are not recommended for storage and should be prepared fresh for each experiment.[4]
Mechanism of Action and Signaling Pathway
Vacquinol-1 induces cell death in glioblastoma cells through a multi-faceted mechanism that disrupts endolysosomal homeostasis.[5] Initially described as an MKK4-specific activator that engages MAPK pathways, more recent studies have elucidated a more detailed molecular mechanism.[3]
Vacquinol-1 triggers massive macropinocytosis, leading to the formation of large intracellular vacuoles.[1] This process is driven by a dual disruption of endolysosomal function:
-
Inhibition of Calmodulin (CaM): Vacquinol-1 directly interacts with and inhibits calmodulin, a key protein involved in lysosome reformation. This inhibition prevents the recycling of lysosomes from the large vacuoles, causing their accumulation.[5]
-
Activation of v-ATPase: Vacquinol-1 activates the vacuolar H+-ATPase (v-ATPase), leading to the hyper-acidification of endosomal compartments and the formation of acidic vesicle organelles (AVOs).[5] This process results in a significant increase in cellular ATP consumption, leading to an energy crisis and ultimately, cell death.[5]
Interestingly, the cytotoxic effects of Vacquinol-1 can be counter-regulated by extracellular ATP through the activation of the TRPM7 channel.[6][7]
Caption: Vacquinol-1 signaling pathway in glioblastoma cells.
Experimental Protocols
Below are generalized protocols for common in vitro assays using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol outlines the measurement of cell viability in response to Vacquinol-1 treatment.
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%). Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of Vacquinol-1.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: After the incubation period, measure cell viability using a luminescent-based assay such as CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Record the luminescence signal and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).
Monitoring Vacuolization and Acidic Vesicle Organelles (AVOs)
This protocol describes the visualization of Vacquinol-1-induced vacuolization and AVO formation using fluorescence microscopy.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 6, 12, 24 hours).
-
Staining for AVOs: In the last 30 minutes of the incubation period, add a fluorescent probe for acidic organelles, such as LysoTracker™ Red DND-99, to the culture medium at the manufacturer's recommended concentration.
-
Live-Cell Imaging: Observe the cells directly using a fluorescence microscope. Phase-contrast or brightfield microscopy can be used to visualize the formation of large, phase-lucent vacuoles, while the red fluorescence channel will detect the AVOs.
-
Image Analysis: Capture images and quantify the extent of vacuolization and the intensity of AVO staining.
Caption: General experimental workflow for in vitro studies with Vacquinol-1.
References
- 1. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. academic.oup.com [academic.oup.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Glioblastoma Treatment with Vacquinol-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro treatment of glioblastoma (GBM) cells with Vacquinol-1 (B1683466), a small molecule that induces a unique form of non-apoptotic cell death known as methuosis. This document outlines the mechanism of action, experimental protocols, and expected outcomes, offering a comprehensive guide for researchers investigating novel therapeutic strategies for glioblastoma.
Mechanism of Action
Vacquinol-1 exerts its cytotoxic effects on glioblastoma cells through a multi-faceted mechanism that disrupts endolysosomal homeostasis, leading to catastrophic vacuolization and eventual cell death.[1][2] Upon treatment, Vacquinol-1 triggers extensive plasma membrane ruffling and macropinocytosis, leading to the formation of numerous large vacuoles.[1] This process is driven by two key interactions:
-
v-ATPase Activation: Vacquinol-1 activates the vacuolar H+-ATPase (v-ATPase) in endosomes, causing abnormal acidification and the formation of acidic vesicle organelles (AVOs).[1][3] This hyperactivation leads to a significant depletion of cellular ATP, culminating in a metabolic crisis and cell death.[1][3]
-
Calmodulin Inhibition: Vacquinol-1 directly interacts with and inhibits calmodulin (CaM), a crucial protein for lysosomal reformation.[1][3] This inhibition prevents the clearance of the newly formed vacuoles, causing them to accumulate and enlarge.[1][3]
The combined effect of ATP depletion and vacuole accumulation results in the rupture of the plasma membrane and a form of necrotic-like cell death.[2] This pathway is distinct from apoptosis and is characterized as methuosis. Interestingly, the cytotoxic effects of Vacquinol-1 can be counter-regulated by exogenous ATP through the activation of the TRPM7 channel.[4][5] The signaling cascade for Vacquinol-1 induced cell death is also suggested to be dependent on MKK4, downstream of Ras/Rac-1 activation.[6][7]
Signaling Pathway of Vacquinol-1 in Glioblastoma Cells
Caption: Vacquinol-1 signaling pathway in glioblastoma cells.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of Vacquinol-1 in glioblastoma cells.
Cell Culture and Reagents
-
Cell Lines:
-
Culture Medium:
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Vacquinol-1 Stock Solution:
-
Dissolve Vacquinol-1 in DMSO to a stock concentration of 10 mM. Store at -20°C. Dilute in culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.
-
Cell Viability Assay
This protocol determines the cytotoxic effect of Vacquinol-1 on glioblastoma cells.
Caption: Workflow for the Cell Viability Assay.
-
Procedure:
-
Seed 3,000 glioblastoma cells per well in a 96-well plate.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Vacquinol-1 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Vacquinol-1 (e.g., 0.1 µM to 20 µM). Include a vehicle control (DMSO).
-
Incubate for 48 hours.[1]
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[1]
-
Measure luminescence using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using software such as GraphPad Prism.[1]
-
Vacuole Formation and Acidic Vesicle Organelle (AVO) Staining
This protocol visualizes the characteristic vacuolization and AVO formation induced by Vacquinol-1.
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with Vacquinol-1 (e.g., 2 µM) for 24 hours.[1]
-
To visualize AVOs, incubate the cells with LysoTracker Red DND-99 (50 nM) for 30 minutes at 37°C.[1]
-
To visualize lysosomes, cells can be transfected with CellLight-Lysosome-GFP prior to treatment.[1]
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope.
-
ATP Measurement Assay
This protocol quantifies the depletion of cellular ATP following Vacquinol-1 treatment.
-
Procedure:
-
Seed cells in a 96-well plate as for the cell viability assay.
-
Treat cells with Vacquinol-1 at various concentrations and time points.
-
Measure total cellular ATP levels using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
In parallel, monitor cell viability using the CytoTox-Glo™ Cytotoxicity Assay (Promega) to distinguish between ATP depletion in living cells and ATP loss from dead cells.[1]
-
Measure luminescence according to the manufacturer's protocols.
-
Caspase Activity Assay
This protocol assesses whether Vacquinol-1 induces apoptosis by measuring the activity of caspases 3 and 7.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with Vacquinol-1 (e.g., 7 µM) for various time points (e.g., up to 16 hours).[4]
-
Add the IncuCyte® Caspase-3/7 Reagent to the wells.[4]
-
Monitor caspase activity over time using a live-cell imaging system like the IncuCyte ZOOM®.[4]
-
Alternatively, use the Caspase-Glo® 3/7 Assay (Promega) for an endpoint measurement of caspase activity.[4]
-
Quantitative Data Summary
| Cell Line | Assay | Vacquinol-1 Concentration | Result | Reference |
| RG2 | Cell Viability (IC50) | 4.57 µM | 50% inhibition of cell growth | [8] |
| NS1 | Cell Viability (IC50) | 5.81 µM | 50% inhibition of cell growth | [8] |
| U-87 | Cell Death Kinetics | 7 µM | Significant cell death observed at 25 hours | [6] |
| Glioblastoma Cells | Vacuole Quantification | 2 µM (for 24h) | Significant increase in the percentage of cells with enlarged vacuoles | [1] |
| Glioblastoma Cells | ATP Depletion | Time-dependent | Marked decrease in cellular ATP prior to cell death | [1] |
| #12537-GB | Cell Viability | 0.07 µM and 0.7 µM | No significant effect on cell viability | [9] |
| #12537-GB | Cell Death | 14 µM and 28 µM | Rapid cell death in under 2 hours | [9] |
Expected Results
Treatment of glioblastoma cells with Vacquinol-1 is expected to yield the following outcomes:
-
A dose-dependent decrease in cell viability with IC50 values typically in the low micromolar range for sensitive cell lines.[8]
-
The prominent formation of large, phase-lucent cytoplasmic vacuoles within hours of treatment.[1]
-
A significant increase in the number of acidic vesicle organelles (AVOs), as visualized by LysoTracker staining.[1]
-
A rapid and substantial depletion of intracellular ATP levels, preceding cell death.[1]
-
Minimal activation of caspases 3 and 7, confirming a non-apoptotic mode of cell death.[4]
-
Cell death characterized by plasma membrane rupture and release of cellular contents.[2]
These protocols and application notes provide a robust framework for the in vitro investigation of Vacquinol-1 as a potential therapeutic agent for glioblastoma. The unique mechanism of action of Vacquinol-1 presents a promising avenue for circumventing resistance to conventional apoptotic chemotherapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Measuring Vacquinol-1 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vacquinol-1, a quinolone derivative, has emerged as a promising therapeutic agent, particularly for glioblastoma multiforme (GBM). It induces a unique, non-apoptotic form of cell death known as methuosis. This process is characterized by the rapid accumulation of large, phase-lucent vacuoles derived from macropinosomes, leading to plasma membrane rupture and cell death.[1][2] Understanding the cytotoxic effects of Vacquinol-1 is crucial for its development as a potential cancer therapeutic. This document provides detailed application notes and protocols for assessing the cytotoxicity of Vacquinol-1 using various cell viability assays.
Mechanism of Action of Vacquinol-1
Vacquinol-1's cytotoxic mechanism is distinct from classical apoptosis. It primarily triggers methuosis in glioblastoma cells.[3] The key molecular events include:
-
Induction of Macropinocytosis: Vacquinol-1 stimulates extensive plasma membrane ruffling and the formation of macropinosomes.[4][5]
-
Vacuole Formation and Accumulation: These macropinosomes mature into large vacuoles that accumulate in the cytoplasm.[2][4]
-
Disruption of Endolysosomal Homeostasis: Vacquinol-1 has a dual effect on the endolysosomal system. It activates v-ATPase, leading to the hyper-acidification of vesicles and increased ATP consumption.[4][5][6] Simultaneously, it inhibits calmodulin (CaM), which impairs lysosome reformation and the clearance of these acidic vesicles.[4][6]
-
Metabolic Catastrophe: The constitutive activation of v-ATPase results in a significant depletion of cellular ATP, leading to an energy crisis and eventual cell death.[4][5]
-
Cell Death: The massive accumulation of vacuoles and the cellular energy crisis culminate in the rupture of the plasma membrane.[1][3]
Data Presentation: Quantitative Analysis of Vacquinol-1 Cytotoxicity
The following tables summarize the cytotoxic effects of Vacquinol-1 on different cell lines as reported in the literature.
| Cell Line | Assay | IC50 | Time Point | Reference |
| U3013MG (Glioblastoma) | CellTiter-Glo | Not explicitly stated, but significant viability loss at 2 µM | 48 h | [5] |
| U3024MG (Glioblastoma) | CellTiter-Glo | Not explicitly stated, but significant viability loss at 2 µM | 48 h | [5] |
| RG2 (Rat Glioblastoma) | CellTiter-Glo | ~5 µM | 48 h | [7][8] |
| NS1 (Rat Glioblastoma) | CellTiter-Glo | ~7.5 µM | 48 h | [7][8] |
| Cell Line | Vacquinol-1 Concentration | Observation | Time Course | Reference |
| #12537-GB (Glioblastoma) | 7 µM | Significant cell death | Within 1.25 hours | [1] |
| U-87 (Glioblastoma) | 7 µM | Significant cell death | After 8 hours | [1] |
| #12537-GB (Glioblastoma) | 14 µM, 28 µM | Rapid cell death | < 2 hours | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Vacquinol-1 Induced Cell Death Pathway
References
- 1. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Vacquinol-1 Dihydrochloride to Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1 (B1683466), a quinoline (B57606) derivative, has emerged as a promising small molecule for cancer research, particularly for its ability to induce a novel form of non-apoptotic cell death termed methuosis in glioblastoma cells. This process is characterized by the accumulation of large, phase-lucent vacuoles derived from macropinosomes, leading to eventual cell death. Mechanistically, Vacquinol-1 functions as a specific activator of the MAP Kinase Kinase 4 (MKK4), which triggers a downstream signaling cascade culminating in methuosis. These application notes provide detailed protocols for the preparation and administration of Vacquinol-1 dihydrochloride (B599025) to rats for preclinical research, focusing on oral gavage as the primary route of administration.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of Vacquinol-1 dihydrochloride to rats, based on published studies.
Table 1: Dosage and Concentration for Oral Administration
| Parameter | Value | Reference |
| High Dosage | 70 mg/kg | [1] |
| Low Dosage | 30 mg/kg | [1] |
| Concentration for 70 mg/kg | 10.5 mg/mL | [1] |
| Concentration for 30 mg/kg | 4.5 mg/mL | [1] |
Table 2: Vehicle Composition for Oral Administration
| Component | Function |
| Sodium carbonate (anhydrous) | pH adjustment |
| Sodium hydrogen carbonate | pH adjustment |
| Hypromellose (HPMC) | Suspending agent |
| Polysorbate 80 | Surfactant/Emulsifier |
| Purified water | Solvent |
Table 3: Solubility of Vacquinol-1
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~1 mg/mL |
| Ethanol | ~0.25 mg/mL |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Signaling Pathway
Vacquinol-1 induces methuosis in cancer cells by activating a specific signaling cascade. The pathway is initiated by the activation of Ras/Rac-1, which in turn activates MKK4. Activated MKK4 then phosphorylates and activates downstream kinases, leading to the characteristic vacuolization and cell death.
Caption: Vacquinol-1 signaling pathway leading to methuosis.
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound for oral administration to rats.
Materials:
-
This compound
-
Sodium carbonate (anhydrous)
-
Sodium hydrogen carbonate
-
Hypromellose (HPMC)
-
Polysorbate 80
-
Purified water (sterile)
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired concentration (e.g., 10.5 mg/mL for a 70 mg/kg dose) and the total volume needed for the study.
-
Prepare the vehicle by dissolving sodium carbonate, sodium hydrogen carbonate, HPMC, and Polysorbate 80 in purified water. The exact proportions of these components should be optimized for solubility and stability.
-
Slowly add the calculated amount of this compound powder to the vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is formed.
-
Store the suspension in sterile tubes at an appropriate temperature (refer to manufacturer's stability data). It is recommended to prepare the suspension fresh before each administration.
Oral Gavage Administration to Rats
This protocol provides a step-by-step guide for the safe and effective administration of this compound to rats via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (16-18 gauge for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
-
Light isoflurane (B1672236) for sedation (optional, as used in some studies)
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the dose volume.
-
If using sedation, briefly expose the rat to light isoflurane anesthesia.
-
-
Restraint:
-
Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat by the loose skin over the shoulders, supporting the body with the same hand.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Attach the syringe containing the calculated dose to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the tube enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is in the stomach, slowly depress the syringe plunger to administer the suspension.
-
Administer the full dose.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Vacquinol-1 in a rat tumor model.
Caption: Experimental workflow for in vivo efficacy studies.
References
Application Notes and Protocols for Western Blot Analysis of MKK4 Pathway Activation by Vacquinol-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vacquinol-1 is a small molecule that has been identified as a potent inducer of a novel form of non-apoptotic cell death termed "methuosis" in glioblastoma (GBM) cells.[1] This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death. Mechanistic studies have revealed that the activity of Vacquinol-1 is dependent on the Mitogen-Activated Protein Kinase Kinase 4 (MKK4), also known as SEK1.[1] MKK4 is a key component of the MAPK signaling cascade, which, upon activation, can phosphorylate and activate downstream kinases such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[2][3] These kinases, in turn, regulate a variety of cellular processes, including apoptosis, inflammation, and stress responses.
This document provides detailed application notes and protocols for the analysis of MKK4 pathway activation in response to Vacquinol-1 treatment using western blotting. The provided protocols and diagrams are intended to guide researchers in designing and executing experiments to quantify the phosphorylation status of key proteins in this signaling cascade.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Vacquinol-1 induced MKK4 signaling pathway and the general workflow for its analysis by western blot.
Caption: Vacquinol-1 induced MKK4 signaling pathway leading to methuosis.
Caption: General workflow for Western Blot analysis.
Data Presentation
Quantitative analysis of western blot data is crucial for determining the extent of MKK4 pathway activation. Densitometry should be performed on the bands corresponding to the phosphorylated proteins and normalized to the total protein levels or a loading control (e.g., GAPDH, β-actin). The following tables are templates for presenting such quantitative data.
Note: The following tables are illustrative examples. Specific fold-change values will vary depending on the cell line, experimental conditions, and Vacquinol-1 concentrations used. Researchers should populate these tables with their own experimental data.
Table 1: Dose-Dependent Activation of MKK4 Pathway by Vacquinol-1
| Treatment (24h) | p-MKK4 / MKK4 (Fold Change) | p-JNK / JNK (Fold Change) | p-p38 / p38 (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| Vacquinol-1 (1 µM) | Data | Data | Data |
| Vacquinol-1 (5 µM) | Data | Data | Data |
| Vacquinol-1 (10 µM) | Data | Data | Data |
Table 2: Time-Course of MKK4 Pathway Activation by Vacquinol-1 (5 µM)
| Treatment Time | p-MKK4 / MKK4 (Fold Change) | p-JNK / JNK (Fold Change) | p-p38 / p38 (Fold Change) |
| 0 h | 1.0 | 1.0 | 1.0 |
| 6 h | Data | Data | Data |
| 12 h | Data | Data | Data |
| 24 h | Data | Data | Data |
| 48 h | Data | Data | Data |
Experimental Protocols
1. Cell Culture and Vacquinol-1 Treatment
-
Cell Lines: Human glioblastoma cell lines (e.g., U87 MG, U251 MG) are suitable for these experiments.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Vacquinol-1 Preparation: Prepare a stock solution of Vacquinol-1 in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For dose-response experiments, treat the cells with increasing concentrations of Vacquinol-1 (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of Vacquinol-1 (e.g., 5 µM) and harvest the cells at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay kit.
3. Western Blot Protocol
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MKK4, JNK, and p38 overnight at 4°C with gentle agitation. Recommended antibodies and dilutions are listed in Table 3.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands or a loading control.
Table 3: Recommended Antibodies for Western Blot Analysis
| Target Protein | Antibody Type | Supplier (Example) | Catalog # (Example) | Dilution |
| Phospho-MKK4 (Ser257/Thr261) | Rabbit mAb | Cell Signaling Technology | 4514 | 1:1000 |
| MKK4 | Rabbit mAb | Cell Signaling Technology | 9152 | 1:1000 |
| Phospho-JNK (Thr183/Tyr185) | Rabbit mAb | Cell Signaling Technology | 9255 | 1:1000 |
| JNK | Rabbit mAb | Cell Signaling Technology | 9252 | 1:1000 |
| Phospho-p38 MAPK (Thr180/Tyr182) | Rabbit mAb | Cell Signaling Technology | 4511 | 1:1000 |
| p38 MAPK | Rabbit mAb | Cell Signaling Technology | 9212 | 1:1000 |
| GAPDH | Rabbit mAb | Cell Signaling Technology | 2118 | 1:2000 |
| β-actin | Mouse mAb | Sigma-Aldrich | A5441 | 1:5000 |
Disclaimer: The catalog numbers and suppliers are provided as examples. Researchers should validate the antibodies for their specific experimental conditions. Dilutions may need to be optimized.
References
- 1. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of ASK1, MKK4, JNK, c-Jun, and caspase-3 as a signaling cascade involved in cadmium-induced neuronal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Live-Cell Imaging of Vacquinol-1 Induced Vacuolization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1 is a small molecule that has demonstrated potent and selective cytotoxic effects against glioblastoma (GBM) cells, the most aggressive form of brain cancer.[1][2][3] Its mechanism of action involves the induction of a non-apoptotic form of cell death known as methuosis.[4] This process is characterized by the rapid formation of large, phase-lucent vacuoles derived from macropinosomes, leading to catastrophic cell swelling and eventual plasma membrane rupture.[5][6] Live-cell imaging is an indispensable tool for studying the dynamic process of Vacquinol-1-induced vacuolization, providing critical insights into its kinetics, mechanism, and potential as a therapeutic strategy.
These application notes provide detailed protocols for real-time visualization and quantification of vacuolization in glioblastoma cells treated with Vacquinol-1.
Mechanism of Action
Vacquinol-1 induces cell death in glioblastoma cells through a multi-faceted disruption of endolysosomal homeostasis. The primary mechanism involves the induction of massive macropinocytosis, a process of bulk fluid uptake, which leads to the formation of large intracellular vacuoles.[5] This catastrophic vacuolization is dependent on the activation of MAP kinase kinase 4 (MKK4).[5]
Recent studies have further elucidated the molecular targets of Vacquinol-1, revealing a dual-disruption mechanism. Vacquinol-1 directly interacts with and inhibits calmodulin (CaM), impairing lysosome reformation.[7] Concurrently, it acts as an agonist for v-ATPase, leading to the formation of acidic vesicle organelles (AVOs).[8] This combined effect on endolysosomal trafficking results in a metabolic catastrophe and subsequent cell death.[8]
Data Presentation
The following tables summarize quantitative data on the effects of Vacquinol-1, providing a basis for experimental design and data comparison.
| Parameter | Cell Line | Vacquinol-1 Concentration | Time Point | Observed Effect | Reference |
| Cell Viability | Glioblastoma #12537-GB | 7 µM | < 2 hours | Significant cell death | [5] |
| Cell Viability | U-87 MG (Glioblastoma) | 7 µM | 16 - 45 hours | Time-dependent increase in cell death | [5][8] |
| Vacuolated Cells | Glioblastoma Cells | 2 µM | 18 hours | Saturation of phase-lucent vacuole formation | [8] |
| Acidic Vesicle Organelle (AVO) Formation | Glioblastoma Cells | 2 µM | 18 - 24 hours | Substantial increase in AVOs | [8] |
| Vacuole Clearance (after Vacquinol-1 removal) | Glioblastoma Cells | N/A (previously 2 µM) | 1 hour | Reduction of vacuolated cells from ~40% to ~10% | [9] |
Table 1: Quantitative Effects of Vacquinol-1 on Glioblastoma Cells.
| Parameter | Measurement Technique | Analysis Software | Key Metrics | Reference |
| Vacuole Number and Size | Phase-contrast or DIC microscopy | ImageJ/Fiji | Count, Area, Diameter | [3] |
| Cell Death (Propidium Iodide Uptake) | Fluorescence Microscopy (e.g., IncuCyte) | IncuCyte ZOOM software | Red Object Count/mm², Red Object Area/mm² | [5] |
| Vacuole and Cell Volume | 3D reconstruction from Z-stacks (Confocal) | Imaris | Volume (µm³) | [10] |
| Vacuole Surface Area | 3D reconstruction from Z-stacks (Confocal) | Imaris | Surface Area (µm²) | [10] |
| Colocalization of Vacuoles with Organelle Markers | Fluorescence Microscopy (Confocal) | ImageJ/Fiji with colocalization plugins | Pearson's Correlation Coefficient, Mander's Overlap Coefficient | [9] |
Table 2: Quantitative Analysis Parameters for Live-Cell Imaging of Vacuolization.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Vacuolization using Phase-Contrast Microscopy
This protocol describes the basic setup for visualizing Vacquinol-1 induced vacuolization in real-time using a standard inverted microscope with phase-contrast imaging and an incubation chamber.
Materials:
-
Glioblastoma cell line (e.g., U-87 MG, patient-derived GBM cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes or plates
-
Vacquinol-1 stock solution (in DMSO)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM)
-
Inverted microscope with a stage-top incubator (37°C, 5% CO₂)
-
Phase-contrast objectives
-
Time-lapse imaging software
Procedure:
-
Cell Seeding: The day before imaging, seed glioblastoma cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Microscope Setup: Place the imaging dish on the microscope stage within the pre-warmed (37°C) and CO₂-controlled (5%) incubation chamber. Allow the cells to equilibrate for at least 15-30 minutes.
-
Baseline Imaging: Acquire phase-contrast images of several fields of view before adding Vacquinol-1. This will serve as the "time 0" baseline.
-
Vacquinol-1 Treatment: Prepare a working solution of Vacquinol-1 in pre-warmed live-cell imaging buffer. A final concentration of 1-10 µM is a good starting point, with 7 µM being a commonly used concentration.[5] Gently remove the culture medium from the cells and replace it with the Vacquinol-1 containing medium. A vehicle control (DMSO) should be run in parallel.
-
Time-Lapse Imaging: Immediately begin acquiring phase-contrast images at regular intervals (e.g., every 5-15 minutes) for up to 24-48 hours.
-
Data Analysis: Analyze the image sequence to observe the kinetics of vacuole formation, changes in cell morphology, and eventual cell lysis. Quantify the number and size of vacuoles per cell over time using software like ImageJ/Fiji.
Protocol 2: Visualizing Macropinosomes and Acidic Vacuoles with Fluorescent Dyes
This protocol utilizes fluorescent dyes to specifically label the macropinosomes that form the initial vacuoles and the later-stage acidic vesicle organelles (AVOs).
Materials:
-
All materials from Protocol 1
-
Fluorescent dextran (B179266) (e.g., TMR-dextran, 70 kDa), for labeling macropinosomes
-
LysoTracker Red DND-99, for labeling acidic vesicles
-
Hoechst 33342, for nuclear counterstaining
-
Confocal or widefield fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding and Microscope Setup: Follow steps 1 and 2 from Protocol 1.
-
Fluorescent Dye Loading (optional baseline):
-
For visualizing macropinosomes from the start, add fluorescent dextran (final concentration 0.5-1 mg/mL) to the imaging medium along with Vacquinol-1.
-
For labeling AVOs, LysoTracker is typically added towards the end of the experiment due to its potential for phototoxicity with prolonged exposure.
-
-
Vacquinol-1 Treatment: Treat cells with Vacquinol-1 as described in Protocol 1, step 4. If using fluorescent dextran, it should be included in this medium.
-
Time-Lapse Fluorescence Imaging: Acquire both phase-contrast and fluorescence images at each time point.
-
Dextran: Ex/Em appropriate for the chosen fluorophore (e.g., TMR: ~555/580 nm).
-
LysoTracker Red: Ex/Em ~577/590 nm.
-
Hoechst 33342: Ex/Em ~350/461 nm.
-
-
AVO Staining (Endpoint or late-stage): To visualize the acidic vacuoles, add LysoTracker Red (final concentration 50-100 nM) to the cells 30 minutes before the end of the imaging session.[9]
-
Data Analysis:
-
Observe the uptake of fluorescent dextran into newly formed vacuoles.
-
Quantify the colocalization of phase-lucent vacuoles with dextran and LysoTracker signals to differentiate between early macropinosomes and mature acidic vacuoles.
-
Visualizations
References
- 1. Live Fluorescence, Inverse Imaging of Cell Ruffling, and Macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live Fluorescence, Inverse Imaging of Cell Ruffling, and Macropinocytosis [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing formation and dynamics of vacuoles in living cells using contrasting dextran-bound indicator: endocytic and nonendocytic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Vacquinol-1 Efficacy in Glioblastoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rodent models for evaluating the in vivo efficacy of Vacquinol-1 (B1683466), a potent inducer of methuosis in glioblastoma (GBM) cells. Detailed protocols for establishing orthotopic GBM models in rats and mice, administration of Vacquinol-1, and assessment of therapeutic outcomes are presented.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy. Vacquinol-1 has emerged as a promising therapeutic agent that induces a non-apoptotic form of cell death termed "methuosis," characterized by catastrophic macropinocytosis and vacuolization.[1] Preclinical evaluation of Vacquinol-1 in relevant animal models is a critical step in its translational development. This document outlines the use of syngeneic rat models and human tumor xenograft mouse models to assess the anti-glioblastoma efficacy of Vacquinol-1.
Animal Models for Vacquinol-1 Efficacy Testing
Two primary types of rodent models have been utilized for in vivo studies of Vacquinol-1 in glioblastoma:
-
Syngeneic Rat Glioblastoma Models (RG2 and NS1): These models involve the implantation of rat glioma cell lines (RG2 or NS1) into the brains of immunocompetent rats.[2] This allows for the study of Vacquinol-1's efficacy in the context of a fully functional immune system.[2]
-
Orthotopic Human Glioblastoma Xenograft Mouse Model: This model is established by implanting human glioblastoma cells into the brains of immunodeficient mice.[3] This approach allows for the evaluation of Vacquinol-1's effect on human-derived tumors.[3]
Quantitative Data Summary
The following tables summarize the key quantitative efficacy data from preclinical studies of Vacquinol-1 in rodent models of glioblastoma.
Table 1: Efficacy of Vacquinol-1 in Syngeneic Rat Glioblastoma Models
| Animal Model | Treatment Group | N | Dosage and Schedule | Mean Survival (days ± SD) | Tumor Size Outcome | Reference |
| RG2 | Control (Vehicle) | 9 | Vehicle, every third day from day 7 | 23.8 ± 5 | - | [2][4] |
| Vacquinol-1 | 9 | 70 mg/kg, every third day from day 7 | 23.8 ± 4.6 | Significantly smaller than controls (p=0.006) | [2][4] | |
| NS1 | Control (Vehicle) | - | Vehicle | 16.2 ± 0.5 | - | [2] |
| Vacquinol-1 | - | 50 mg/kg, every third day from day -5 | 16.4 ± 0.5 | No significant difference from controls | [2] | |
| Control (Vehicle) | 5 | Vehicle | 22 ± 2.2 | - | [2] | |
| Vacquinol-1 (Standard) | 5 | 70 mg/kg, every third day from day 7 | 18.6 ± 2.2 | No significant difference from controls | [2] | |
| Vacquinol-1 (Cyclic) | 6 | 70 mg/kg, 5 consecutive days, 14-day washout, repeat | 15.2 ± 0.4 | No significant difference from controls | [2] |
Table 2: Efficacy of Vacquinol-1 in Orthotopic Human Glioblastoma Xenograft Mouse Model
| Treatment Group | N | Dosage and Schedule | Median Survival (days) | Outcome at Day 80 | Reference |
| Control (Placebo) | - | Placebo | ~30 | All mice deceased | [3] |
| Vacquinol-1 | 8 | 20 mg/kg, once daily for 5 days | Not reported | 6 out of 8 mice alive | [3][5] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Vacquinol-1-Induced Methuosis
Vacquinol-1 induces glioblastoma cell death through a unique mechanism involving the disruption of endolysosomal homeostasis.[6] It has a dual action, activating vacuolar-type H+-ATPase (v-ATPase) and inhibiting calmodulin (CaM).[6] This leads to a cascade of events including massive vacuolization, ATP depletion, and ultimately, cell death.[4] The cellular environment, particularly the presence of extracellular ATP, can modulate this process through the TRPM7 channel.[7][8] The mitogen-activated protein kinase kinase 4 (MKK4) has also been implicated as a downstream effector in Vacquinol-1-induced methuosis.[9]
Caption: Vacquinol-1 signaling pathway in glioblastoma cells.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for assessing the efficacy of Vacquinol-1 in an orthotopic glioblastoma animal model.
Caption: Experimental workflow for Vacquinol-1 efficacy studies.
Experimental Protocols
Protocol 1: Orthotopic Syngeneic Rat Glioblastoma Model (RG2/NS1)
Materials:
-
RG2 or NS1 rat glioblastoma cells
-
Female Fischer 344 rats (8-12 weeks old)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Micro-syringe (e.g., Hamilton syringe)
-
Surgical tools
Procedure:
-
Cell Preparation: Culture RG2 or NS1 cells to 80-90% confluency. On the day of surgery, harvest the cells, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^4 cells/µL. Keep the cell suspension on ice.
-
Anesthesia and Stereotaxic Mounting: Anesthetize the rat with isoflurane (B1672236) and mount it in a stereotaxic frame. Shave and disinfect the scalp.
-
Craniotomy: Make a sagittal incision on the scalp to expose the skull. Using a dental drill, create a small burr hole at the desired coordinates for the striatum (e.g., 1 mm anterior, 3 mm lateral to bregma).
-
Cell Injection: Slowly lower a micro-syringe containing the cell suspension to a depth of 4.5 mm from the dura. Inject 5 µL of the cell suspension (50,000 cells) over 5 minutes. Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly retract it.
-
Wound Closure and Post-operative Care: Suture the scalp incision. Monitor the animal until it recovers from anesthesia. Provide post-operative analgesia as required.
Protocol 2: Orthotopic Human Glioblastoma Xenograft Mouse Model
Materials:
-
Human glioblastoma cells (e.g., U251)
-
Immunodeficient mice (e.g., nude or SCID, 6-8 weeks old)
-
Culture medium
-
Stereotaxic frame
-
Anesthesia (e.g., ketamine/xylazine)
-
Micro-syringe
-
Surgical tools
Procedure:
-
Cell Preparation: Prepare the human glioblastoma cells as described in Protocol 1, adjusting the cell concentration as needed for the specific cell line.
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and mount it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the desired injection site (e.g., striatum).
-
Cell Injection: Inject the cell suspension into the brain parenchyma. The coordinates and injection volume will depend on the mouse strain and cell line used. A typical injection might be 2 µL of cell suspension into the striatum.
-
Wound Closure and Post-operative Care: Close the incision with sutures or wound clips and provide post-operative care.
Protocol 3: Preparation and Administration of Vacquinol-1
A. Preparation for Oral Gavage (Rats):
-
Vacquinol-1 is soluble in a mixture of DMSO and corn oil.
-
For a 70 mg/kg dose in a 250g rat (17.5 mg dose), dissolve the required amount of Vacquinol-1 in a minimal amount of DMSO.
-
Bring the final volume up with corn oil to a concentration suitable for oral gavage (e.g., 10.5 mg/mL).[2]
-
The vehicle control should consist of the same DMSO/corn oil mixture without Vacquinol-1.
B. Administration by Oral Gavage (Rats):
-
Gently restrain the rat.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the prepared Vacquinol-1 solution.
-
Treatment schedules can vary, for example, every third day starting 7 days after tumor cell inoculation.[2]
C. Preparation for Oral Administration (Mice):
-
Vacquinol-1 can be formulated for oral administration, potentially in tablet form or dissolved in a suitable vehicle.[3][5]
-
For a 20 mg/kg dose, prepare the formulation accordingly.
D. Administration (Mice):
-
Administer the formulated Vacquinol-1 orally once daily for the duration of the treatment period (e.g., 5 consecutive days).[5]
Protocol 4: Assessment of Efficacy
-
Tumor Growth Monitoring:
-
Bioluminescence Imaging (BLI): If using luciferase-expressing tumor cells, tumor growth can be non-invasively monitored by BLI.
-
Magnetic Resonance Imaging (MRI): MRI can provide detailed anatomical images of the tumor and allow for accurate volume measurements.
-
-
Survival Analysis: Monitor the animals daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits). The primary endpoint is typically survival, and data are often presented as Kaplan-Meier survival curves.
-
Tumor Volume Measurement (at endpoint):
-
At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Excise the brains and fix them in formalin.
-
Embed the brains in paraffin (B1166041) and section them.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize the tumor.
-
Measure the tumor area on serial sections and calculate the total tumor volume.
-
-
Histological and Immunohistochemical Analysis: Perform immunohistochemistry on brain sections to assess markers of proliferation (e.g., Ki-67), apoptosis, and methuosis-related markers.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of Vacquinol-1's efficacy against glioblastoma. Careful experimental design and adherence to these detailed methodologies will yield reliable and reproducible data, which is essential for advancing this promising therapeutic agent towards clinical application.
References
- 1. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of Vacquinol-1 In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 2. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Vacquinol-1 not inducing cell death in my cancer cell line
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Vacquinol-1 (B1683466). If you are experiencing issues with Vacquinol-1 not inducing cell death in your cancer cell line, please review the information below.
Troubleshooting Guide
If you are not observing the expected cytotoxic effects of Vacquinol-1, several factors could be at play. The following table outlines potential problems, their possible causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| No observable cell death | Cell line resistance: Not all cancer cell lines are sensitive to Vacquinol-1. Its primary efficacy has been reported in glioblastoma cells.[1][2][3] Other cancer cell types, such as breast, prostate, bladder, and neuroblastoma cell lines, have been reported to be less sensitive.[4] | Action: Test Vacquinol-1 on a positive control cell line known to be sensitive, such as a glioblastoma cell line (e.g., U3013MG, U3024MG).[5] Action: Research literature to see if your specific cell line has been previously tested with Vacquinol-1. |
| Incorrect dosage: The effective concentration of Vacquinol-1 can vary between cell lines. The half-maximal inhibitory concentration (IC50) for sensitive rat glioblastoma cell lines RG2 and NS1 was found to be 4.57 µM and 5.81 µM, respectively.[6] | Action: Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a starting range of 1 µM to 10 µM.[6] | |
| Compound instability or improper storage: Vacquinol-1 is soluble in organic solvents like DMSO and DMF but is sparingly soluble in aqueous buffers.[7] Improper storage of the aqueous solution can lead to degradation. | Action: Prepare fresh dilutions of Vacquinol-1 in your cell culture medium for each experiment. Avoid storing aqueous solutions for more than one day.[7] Action: Ensure the stock solution in organic solvent is stored correctly according to the manufacturer's instructions. | |
| Presence of extracellular ATP: High concentrations of extracellular ATP can counteract the cell death induced by Vacquinol-1.[2][8] This effect may be mediated by the TRPM7 channel.[2][8][9] | Action: Minimize sources of extracellular ATP in your cell culture, such as from necrotic cells in a high-density culture. Action: Consider co-treatment with a TRPM7 inhibitor, such as carvacrol, to see if it restores sensitivity to Vacquinol-1.[2][10] | |
| Variability in results | Reproducibility issues: It is important to note that a key initial publication on Vacquinol-1 in the journal Cell was retracted due to difficulties in replicating some of the in vivo results.[11] This highlights potential challenges with the reproducibility of its effects. | Action: Maintain highly consistent experimental conditions, including cell density, passage number, and media composition. Action: Include both positive and negative controls in every experiment. |
| Unexpected morphological changes without cell death | Induction of vacuolization without progression to cell death: Vacquinol-1 is known to induce massive vacuolization, a key feature of a non-apoptotic cell death process called methuosis.[1][11][12] It's possible that in some cell lines, the process is initiated but does not proceed to membrane rupture and cell death. | Action: Use microscopy to observe morphological changes, specifically the formation of large vacuoles, which is an early indicator of Vacquinol-1 activity.[1][5] Action: Extend the incubation time to observe if cell death occurs at later time points. |
| Inaccurate viability assay results | Interference with MTT assay: The MTT assay measures metabolic activity, and Vacquinol-1's mechanism of inducing a massive ATP depletion could interfere with the readout, potentially giving misleading results.[5] Additionally, some compounds can interfere with the colorimetric readings of formazan-based assays.[13] | Action: Use an alternative cell viability assay that is not solely dependent on mitochondrial reductase activity. See the "Alternative Cell Viability Assays" section below for recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vacquinol-1?
A1: Vacquinol-1 is a cationic amphiphilic drug that induces a non-apoptotic form of cell death called methuosis in susceptible cancer cells, particularly glioblastoma.[1][2] Its mechanism involves a dual disruption of endolysosomal homeostasis:
-
Inhibition of Calmodulin (CaM): Vacquinol-1 interacts with and inhibits CaM, which impairs lysosome reformation and leads to the accumulation of large vacuoles.[5][14]
-
Activation of v-ATPase: It activates v-ATPase in acidic vesicle organelles, causing a rapid consumption of cellular ATP.[5][14] This metabolic catastrophe is a primary driver of cell death.[5]
Q2: My cancer cell line is not a glioblastoma line. Can I still expect Vacquinol-1 to be effective?
A2: While Vacquinol-1 has shown the most promise in glioblastoma cells, its efficacy in other cancer types is less established and may be limited.[1][2][3][4] Some studies suggest that the principle of inducing methuosis may be applicable to other cancers, but this has not been extensively explored.[1] We recommend performing initial dose-response studies to determine if your cell line is sensitive.
Q3: How long should I incubate my cells with Vacquinol-1?
A3: The cytotoxic effects of Vacquinol-1 can be rapid. In sensitive glioblastoma cell lines, significant cell death can be observed within a few hours to 48 hours.[5] We recommend a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal incubation time for your specific cell line and experimental setup.
Q4: Are there any known resistance mechanisms to Vacquinol-1?
A4: One identified mechanism of resistance, or at least counter-regulation, is the presence of extracellular ATP.[2][8] Exogenous ATP at concentrations as low as 1 µM has been shown to inhibit Vacquinol-1-induced cell death, potentially through the activation of the TRPM7 ion channel.[2][8][9] Therefore, high levels of ATP in the tumor microenvironment or in cell culture could contribute to a lack of efficacy.
Q5: What should I use as a positive control in my experiments?
A5: A patient-derived glioblastoma cell line, such as U3013MG or U3024MG, would be an appropriate positive control, as these have been shown to be sensitive to Vacquinol-1.[5] If these are unavailable, other glioblastoma cell lines could be tested for their suitability.
Experimental Protocols
Standard Cell Viability Assay Protocol (using CellTiter-Glo®)
Given that Vacquinol-1's mechanism involves ATP depletion, an ATP-based viability assay like CellTiter-Glo® is a more reliable alternative to MTT.[15]
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of Vacquinol-1. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Alternative Cell Viability Assays
If you suspect interference with your current assay, consider these alternatives:
| Assay Type | Principle | Advantages |
| ATP-based assays (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells.[15] | Fast, highly sensitive, and directly reflects the energy status of the cell population, which is relevant to Vacquinol-1's mechanism.[15][16][17] |
| Resazurin (B115843) (AlamarBlue®) assay | Measures the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.[16][17] | More sensitive than MTT, non-toxic, and allows for kinetic monitoring.[17] |
| Protease viability marker assay | Measures the activity of a protease that is only active in viable cells.[16] | Less prone to interference from compounds that affect mitochondrial activity. |
| Trypan Blue exclusion assay | A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[16] | Simple, inexpensive, and provides a direct count of dead cells. |
Visualizations
Vacquinol-1 Signaling Pathway
Caption: Proposed mechanism of Vacquinol-1-induced cell death.
Troubleshooting Workflow for Vacquinol-1 Experiments
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]
- 4. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. oncotarget.com [oncotarget.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. New approach makes cancer cells explode | Karolinska Institutet [news.ki.se]
- 12. fomatmedical.com [fomatmedical.com]
- 13. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Is Your MTT Assay the Right Choice? [promega.com]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
Off-target effects of Vacquinol-1 dihydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vacquinol-1 (B1683466) dihydrochloride (B599025) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vacquinol-1?
Vacquinol-1 induces a non-apoptotic form of cell death in glioblastoma cells known as methuosis. This process is characterized by the rapid formation of a large number of fluid-filled vacuoles within the cytoplasm, leading to cell swelling and eventual rupture of the plasma membrane.[1][2] The underlying mechanism involves the dual disruption of endolysosomal homeostasis. Vacquinol-1 directly inhibits calmodulin (CaM) and activates the vacuolar H+-ATPase (v-ATPase).[3][4][5][6] This dual action leads to impaired lysosome reformation and increased acidification of endosomal compartments, causing a cellular energy crisis and subsequent cell death.[3][4][5]
Q2: Is Vacquinol-1 a specific MKK4 activator?
Early studies suggested that Vacquinol-1-induced cell death was dependent on the activation of MAP kinase kinase 4 (MKK4).[7][8] However, more recent and detailed mechanistic studies have identified the primary targets as calmodulin and v-ATPase within the endolysosomal pathway.[3][4][5] While MKK4 activation might be a downstream event or an off-target effect in some contexts, it is not considered the primary mechanism of Vacquinol-1-induced cytotoxicity.
Q3: What are the known off-target effects of Vacquinol-1?
The primary documented off-target effect that can interfere with experimental outcomes is the counter-regulation of its cytotoxic effects by extracellular ATP.[5][9][10][11] In environments with high concentrations of ATP, such as necrotic regions of tumors, the cell-killing activity of Vacquinol-1 can be inhibited.[5][11] This is mediated by the activation of the TRPM7 channel.[5][9][10] Additionally, Vacquinol-1 has been noted to have non-specific toxicity at higher concentrations, which has limited its therapeutic application.[3][5]
Q4: Why am I not observing vacuole formation or cell death in my experiments?
Several factors could contribute to a lack of effect:
-
Cell Line Specificity: The cytotoxic effects of Vacquinol-1 are most pronounced in glioblastoma cell lines.[2][12] Other cancer cell types and non-transformed cells are often less sensitive.[12]
-
Extracellular ATP: As mentioned in Q3, the presence of extracellular ATP can inhibit the effects of Vacquinol-1.[5][9][10][11] Ensure that your cell culture medium does not contain high levels of ATP or consider using an inhibitor of TRPM7, such as carvacrol, to counteract this effect.[5][9][10]
-
Compound Stability: Ensure the proper storage and handling of Vacquinol-1 dihydrochloride to maintain its activity.
-
Experimental Conditions: The concentration of Vacquinol-1 and the incubation time are critical. Refer to the quantitative data section for effective concentration ranges.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No vacuole formation observed | Cell line is not susceptible. | Use a positive control cell line known to be sensitive to Vacquinol-1 (e.g., RG2, NS1).[3][13] |
| Incorrect concentration of Vacquinol-1. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations are typically in the low micromolar range.[3][8] | |
| Compound has degraded. | Use a fresh stock of this compound. | |
| Vacuole formation observed, but no cell death | Counter-regulation by extracellular ATP. | Test for the presence of ATP in your culture medium. Consider co-treatment with a TRPM7 inhibitor.[5][9][10] |
| Cell line has mechanisms to resolve vacuolization. | Increase the incubation time or the concentration of Vacquinol-1. | |
| Incorrect assessment of cell death. | Use multiple methods to assess cell viability, such as a membrane integrity assay (e.g., propidium (B1200493) iodide staining) in addition to metabolic assays. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell density, passage number, and media composition for all experiments. |
| Presence of confounding factors in serum. | Consider using serum-free media for the duration of the experiment if compatible with your cells. |
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (Cell Viability) | RG2 (rat glioblastoma) | 4.57 µM | [3][12] |
| NS1 (rat glioblastoma) | 5.81 µM | [3][12] | |
| Various glioma cell lines | 7.7 - 12.2 µM | ||
| Effective Concentration for Vacuole Formation | Glioblastoma cells | 1 - 10 µM | [3][8][13] |
| ATP Concentration for Counter-regulation | #12537-GB (human glioblastoma) | As low as 1 µM | [8][11] |
Key Experimental Protocols
Macropinocytosis and Vacuole Formation Assay
This protocol is designed to visualize and quantify the formation of vacuoles induced by Vacquinol-1.
Materials:
-
This compound
-
Glioblastoma cells (e.g., RG2, NS1, or other sensitive lines)
-
Fluorescently-labeled dextran (B179266) (e.g., 70 kDa TMR-dextran)
-
Live-cell imaging microscope
-
Optional: EIPA (5-(N-ethyl-N-isopropyl)amiloride) as an inhibitor of macropinocytosis for control experiments.
Procedure:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
Starve cells in serum-free medium for 2-4 hours before the experiment to reduce basal macropinocytosis.
-
Treat cells with Vacquinol-1 at the desired concentration (e.g., 5 µM).
-
Simultaneously, add fluorescent dextran to the medium at a final concentration of 0.5-1 mg/mL.
-
For negative controls, pre-treat cells with an inhibitor of macropinocytosis like EIPA (25-50 µM) for 30 minutes before adding Vacquinol-1 and dextran.
-
Image the cells using a live-cell imaging system at various time points (e.g., 30 minutes, 1 hour, 2 hours) to observe the uptake of dextran into newly formed vacuoles.
Assessment of Lysosomal Acidification
This protocol uses LysoTracker dyes to assess the acidification of vesicular compartments, a key effect of Vacquinol-1's activation of v-ATPase.
Materials:
-
This compound
-
Glioblastoma cells
-
LysoTracker Red DND-99 (or other LysoTracker dyes)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Plate and grow cells to the desired confluency.
-
Treat cells with Vacquinol-1 (e.g., 5 µM) for the desired duration (e.g., 1-4 hours).
-
In the last 30-60 minutes of the treatment, add LysoTracker Red to the culture medium at a final concentration of 50-100 nM.[14][15]
-
Incubate at 37°C.
-
Wash the cells with fresh, pre-warmed medium.
-
Image the cells immediately using fluorescence microscopy or prepare them for analysis by flow cytometry. An increase in LysoTracker fluorescence intensity indicates the accumulation of acidic vesicles.
v-ATPase Activity Assay
This is a general protocol to measure the ATP hydrolysis activity of v-ATPase, which is activated by Vacquinol-1. This assay is typically performed on isolated lysosomes or membrane fractions.
Materials:
-
Isolated lysosomal or vacuolar membrane fractions
-
ATP
-
Assay buffer (e.g., HEPES-based buffer at pH 7.5)
-
Inhibitors: Bafilomycin A1 (specific v-ATPase inhibitor), sodium orthovanadate (P-type ATPase inhibitor), sodium azide (B81097) (F-type ATPase inhibitor)
-
Phosphate (B84403) detection reagent (e.g., Malachite green-based reagent)
Procedure:
-
Prepare reaction mixtures containing the isolated membrane fraction in the assay buffer.
-
To distinguish v-ATPase activity from other ATPases, prepare parallel reactions with and without the specific inhibitor Bafilomycin A1. Include other inhibitors like vanadate (B1173111) and azide to reduce background ATPase activity.
-
Add Vacquinol-1 to the test samples to determine its effect on v-ATPase activity.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
The v-ATPase activity is calculated as the difference in Pi released between samples with and without Bafilomycin A1.
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of Vacquinol-1 inducing glioblastoma cell death.
Caption: ATP-mediated off-target inhibition of Vacquinol-1 cytotoxicity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of Vacquinol-1 In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 3. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Measuring In Vitro ATPase Activity for Enzymatic Characterization [jove.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. TRPM7 is critical for short-term synaptic depression by regulating synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. labs.pbrc.edu [labs.pbrc.edu]
- 15. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Vacquinol-1 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Vacquinol-1 (B1683466), particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Vacquinol-1 and what is its mechanism of action?
Vacquinol-1 is a small molecule of the quinolone derivative class that has been identified as a potent inducer of cell death in glioblastoma cells.[1][2] Its mechanism of action involves inducing a non-apoptotic form of cell death called methuosis.[3][4] This process is characterized by massive macropinocytotic vacuolization, where the cancer cells form numerous large vacuoles that eventually lead to the rupture of the cell membrane and cell death.[2][5] Vacquinol-1 disrupts endolysosomal homeostasis by inhibiting calmodulin and activating v-ATPase, which leads to a cellular energy crisis through ATP depletion.[5][6][7]
Q2: What is the solubility of Vacquinol-1 in common laboratory solvents?
Vacquinol-1 is sparingly soluble in aqueous buffers but is soluble in several organic solvents.[8] For optimal results, it is recommended to first dissolve Vacquinol-1 in an organic solvent before further dilution into aqueous solutions.[8]
Data Presentation: Vacquinol-1 Solubility
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | ~10 mg/mL | - |
| Dimethyl sulfoxide (B87167) (DMSO) | ~1 mg/mL to 70 mg/mL | Sonication is recommended to aid dissolution.[9][10] |
| Ethanol | ~0.25 mg/mL | Insoluble or slightly soluble.[9][10] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | Prepare by first dissolving in DMF, then diluting with PBS.[8] |
| Water | < 1 mg/mL | Insoluble or slightly soluble.[10] |
Q3: How should I prepare a stock solution of Vacquinol-1?
It is highly recommended to prepare a stock solution of Vacquinol-1 in a high-quality, anhydrous organic solvent such as DMSO or DMF.[8][9] A commonly used stock solution concentration is 10 mg/mL in DMSO.[9] To ensure complete dissolution, sonication may be beneficial.[9][10] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[9]
Q4: How should I store Vacquinol-1 and its stock solutions?
-
Powder: The crystalline solid form of Vacquinol-1 should be stored at -20°C and is stable for at least four years.[8]
-
Stock Solution in Organic Solvent: Once dissolved, the stock solution is stable for up to one year at -80°C and for one month at -20°C.[9]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of Vacquinol-1 for more than one day due to its limited stability.[8]
Troubleshooting Guides
Issue 1: Precipitation of Vacquinol-1 upon dilution in aqueous media.
Cause: This is a frequent challenge due to the low aqueous solubility of Vacquinol-1.[9][11] Directly diluting a concentrated DMSO or DMF stock into aqueous buffers or cell culture media can cause the compound to "crash out" or precipitate.[11]
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your concentrated stock solution with the same organic solvent to bring the concentration closer to the final working concentration.[9]
-
Gradual Addition to Warmed Media: Add the diluted organic stock solution dropwise to your pre-warmed (37°C) cell culture medium or buffer while gently vortexing or swirling.[9][12] This gradual addition helps maintain solubility.
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept low, typically below 0.5% and ideally at or below 0.1%, to minimize toxicity to cells.[11]
Issue 2: Delayed precipitation of Vacquinol-1 in the incubator.
Cause: Delayed precipitation can occur due to changes in the media over time, such as evaporation leading to increased compound concentration, or interactions with media components like salts and proteins.[12]
Solutions:
-
Incubator Humidification: Ensure your incubator has adequate humidity to prevent evaporation from your culture plates.[12]
-
Test in Simpler Solutions: To determine if media components are the issue, test the solubility of your Vacquinol-1 working solution in a simpler buffered saline solution like PBS.[12]
-
Consider a Different Medium: If feasible for your experiment, try a different basal media formulation to see if it improves solubility.[11]
Experimental Protocols
Protocol 1: Preparation of Vacquinol-1 Stock Solution (10 mg/mL in DMSO)
-
Allow the vial of powdered Vacquinol-1 to equilibrate to room temperature before opening.[9]
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mg/mL concentration.
-
To aid dissolution, gently vortex the vial. If necessary, sonicate the solution for a short period.[9][10]
-
Visually inspect the solution to ensure all the powder has dissolved.
-
Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[9]
Protocol 2: Preparation of Vacquinol-1 Working Solution for Cell Culture
-
Thaw a single-use aliquot of the Vacquinol-1 stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.[9]
-
Perform a serial dilution of the stock solution in DMSO if a large dilution factor is required.[9]
-
Add the required volume of the Vacquinol-1 stock solution dropwise to the pre-warmed medium while gently swirling the container to ensure rapid and even dispersion.[9][11]
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[11]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
Caption: Vacquinol-1 induced signaling pathway in glioblastoma cells.
Caption: Troubleshooting workflow for Vacquinol-1 precipitation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Vacquinol-1 | JNK | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Vacquinol-1 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Vacquinol-1 (B1683466) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Vacquinol-1 and what is its mechanism of action?
Vacquinol-1 is a small molecule that has been shown to selectively induce cell death in glioblastoma cells.[1][2][3][4] It triggers a non-apoptotic form of cell death known as methuosis.[5] This process is characterized by the rapid formation of a large number of vacuoles within the cell, leading to extreme vacuolization, cell membrane rupture, and eventual cell death.[1][2][6] The mechanism involves the activation of MAP kinase kinase 4 (MKK4).[2] More specifically, Vacquinol-1 disrupts endolysosomal homeostasis through a dual mechanism: it inhibits calmodulin (CaM), which impairs lysosome reformation, and it activates v-ATPase, leading to abnormal acidification of vesicles and depletion of cellular ATP.[7][8]
Q2: What is the recommended concentration range for Vacquinol-1 in in vitro experiments?
The optimal concentration of Vacquinol-1 can vary depending on the cell line and experimental conditions. However, studies have shown potent effects in the low micromolar range. For instance, the IC50 for human glioma cell lines has been reported to be around 3.14 µM to 5.81 µM.[9][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store Vacquinol-1?
Vacquinol-1 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[10] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS has been suggested.[10] It is crucial to ensure complete dissolution. Sonication may be recommended.[10] For storage, follow the manufacturer's instructions, which typically involve storing the stock solution at -20°C or -80°C.
Q4: Is Vacquinol-1 toxic to non-cancerous cells?
Studies have indicated that Vacquinol-1 exhibits selective toxicity towards glioblastoma cells, while non-transformed cells such as fibroblasts, mouse embryonic stem cells, astrocytes, and neurons appear to be unaffected.[11][12] This selectivity makes it a promising candidate for targeted cancer therapy.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed cytotoxicity | - Suboptimal Vacquinol-1 concentration: The concentration may be too low for the specific cell line. - Cell line resistance: Some cell lines may be less sensitive to Vacquinol-1. - Presence of exogenous ATP: Extracellular ATP can counteract the effects of Vacquinol-1.[13][14] - Improper compound preparation: The compound may not be fully dissolved. | - Perform a dose-response curve to determine the IC50 for your cell line. - Test a higher concentration range (e.g., up to 10 µM or higher). - Ensure the cell culture medium does not contain high levels of ATP. Consider using an ATP-depleting agent as a control. - Ensure Vacquinol-1 is completely dissolved in DMSO before adding to the culture medium. |
| High variability between replicates | - Uneven cell seeding: Inconsistent cell numbers across wells. - Inconsistent Vacquinol-1 concentration: Pipetting errors during treatment. - Edge effects in multi-well plates: Evaporation in outer wells can concentrate the compound. | - Ensure a single-cell suspension and proper mixing before seeding. - Use calibrated pipettes and ensure thorough mixing of the compound in the medium before adding to the cells. - Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Unexpected morphological changes | - Off-target effects: At very high concentrations, off-target effects may occur. - Contamination: Bacterial or fungal contamination can alter cell morphology. | - Use the lowest effective concentration determined from your dose-response experiments. - Regularly check for and test for contamination in your cell cultures. |
| Difficulty reproducing published results | - Differences in cell lines: Even the same named cell line can have variations between labs. - Variations in experimental conditions: Differences in media, serum, or incubation times can affect outcomes. - Compound quality: The purity and stability of the Vacquinol-1 used may differ. | - Obtain cell lines from a reputable source and perform cell line authentication. - Carefully replicate the experimental conditions described in the literature. - Use a high-purity Vacquinol-1 from a reliable supplier. |
Data Presentation
Table 1: In Vitro Efficacy of Vacquinol-1 on Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| Human Glioma Cells (U3013) | ~3.14 | [10] |
| Rat Glioblastoma (RG2) | 4.57 | [9] |
| Rat Glioblastoma (NS1) | 5.81 | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Vacquinol-1 in DMSO. Create a serial dilution of Vacquinol-1 in the cell culture medium to achieve the desired final concentrations. Include a DMSO-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Vacquinol-1 or DMSO control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay following the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the DMSO control. Plot the results and determine the IC50 value using appropriate software.
Mandatory Visualizations
Caption: Signaling pathway of Vacquinol-1 induced methuosis.
Caption: Workflow for determining the IC50 of Vacquinol-1.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. fomatmedical.com [fomatmedical.com]
- 4. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]
- 5. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of Vacquinol-1 In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 6. Brain tumour cells burst by potential new treatment :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vacquinol-1 | JNK | TargetMol [targetmol.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Vacquinol-1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vacquinol-1 (B1683466). The information is tailored for scientists and drug development professionals to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent cytotoxicity with Vacquinol-1 in my glioblastoma (GBM) cell lines?
A1: Inconsistent results with Vacquinol-1 can stem from several factors:
-
Extracellular ATP: High concentrations of extracellular ATP in the tumor microenvironment can counteract the cytotoxic effects of Vacquinol-1.[1][2][3] ATP is thought to activate the TRPM7 channel, which interferes with the cell death process induced by Vacquinol-1.[1][2][3][4] For in vitro experiments, ensure that the medium does not contain high levels of exogenous ATP, which can be present in some serum supplements.
-
Cell Line Specificity: While potent in many GBM cells, the sensitivity to Vacquinol-1 can vary between different cell lines. For instance, in vitro dose-response measurements have shown different IC50 values for RG2 and NS1 rat GBM cell lines.[5][6]
-
In Vivo vs. In Vitro Discrepancy: Vacquinol-1 has demonstrated high potency in vitro, but its efficacy can be limited in in vivo models at tolerated doses.[7] This discrepancy may be due to factors like drug metabolism, tumor microenvironment complexities, and nonspecific toxicity at higher concentrations.[7]
Q2: My in vivo experiments with Vacquinol-1 are not showing the expected reduction in tumor growth or increased survival.
A2: Several factors can contribute to a lack of in vivo efficacy:
-
Animal Model Differences: The effectiveness of Vacquinol-1 can differ between animal models. For example, studies using syngeneic rat GBM models (RG2 and NS1) did not show a survival advantage with Vacquinol-1 treatment, although a reduction in tumor size was observed in the RG2 model.[4][6]
-
Treatment Protocol: The dosage and administration schedule are critical. One study in rats used a regimen of 70 mg/kg administered every third day, with an initial two consecutive days of treatment.[5] Different protocols, such as cyclical administration, have also been explored.[5] It may be necessary to optimize the treatment regimen for your specific model.
-
Systemic Toxicity: At higher doses required for in vivo efficacy, Vacquinol-1 may exhibit nonspecific toxicity, limiting its therapeutic window.[7] This was observed in a rat study where significant weight loss occurred in the treated group.[4][6]
Q3: What is the underlying mechanism of Vacquinol-1-induced cell death, and how can I confirm it in my experiments?
A3: Vacquinol-1 induces a non-apoptotic form of cell death called "methuosis," which is characterized by catastrophic vacuolization.[8] The key mechanistic features are:
-
Macropinocytosis Induction: Vacquinol-1 triggers extensive plasma membrane ruffling and macropinocytosis, leading to the formation of large, fluid-filled vacuoles.[7][9]
-
Endolysosomal Disruption: The drug has a dual effect on the endolysosomal system. It impairs lysosome reformation by inhibiting calmodulin (CaM) and promotes the formation of acidic vesicle organelles (AVOs) by activating v-ATPase.[7][10][11]
-
ATP Depletion: The activation of v-ATPase leads to a significant increase in cellular ATP consumption, causing an energy crisis and subsequent cell death.[7][10]
To confirm this mechanism, you can:
-
Microscopy: Use phase-contrast or electron microscopy to observe the characteristic massive vacuolization in treated cells.[1]
-
Lysosomal Staining: Employ dyes that stain acidic compartments to visualize the accumulation of AVOs.
-
ATP Measurement: Perform cellular ATP assays to quantify the depletion of ATP upon treatment.[7]
Quantitative Data Summary
The following tables summarize key quantitative data reported for Vacquinol-1 experiments.
Table 1: In Vitro Efficacy (IC50 Values)
| Cell Line | IC50 (µM) | Reference |
| RG2 (rat glioblastoma) | 4.57 | [5][6] |
| NS1 (rat glioblastoma) | 5.81 | [5][6] |
| #12537-GB (human glioma) | ~7 (effective concentration) | [1] |
Table 2: In Vivo Mouse Study Survival Data
| Treatment Group | Median Survival | Survival at 80 Days | Reference |
| Control (placebo) | ~30 days | 0 out of 8 | [12][13] |
| Vacquinol-1 | Not reported | 6 out of 8 | [12][13] |
Table 3: In Vivo Rat Study Survival Data
| Animal Model | Treatment Group | Mean Survival (days) | Reference |
| NS1 (50,000 cells) | Control | 16.2 ± 0.5 | [4][5] |
| Vacquinol-1 | 16.4 ± 0.5 | [4][5] | |
| NS1 (5,000 cells) | Control | 22 ± 2.2 | [5] |
| Vacquinol-1 (standard) | 18.6 ± 2.2 | [5] | |
| Vacquinol-1 (cyclical) | 15.2 ± 0.4 | [5] | |
| RG2 | Control | 23.8 ± 5 | [4][6] |
| Vacquinol-1 | 23.8 ± 4.6 | [4][6] |
Experimental Protocols
1. Cell Viability Assay
This protocol is based on methodologies described in the literature.[7]
-
Cell Seeding: Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of Vacquinol-1 concentrations (or a DMSO control) for the desired duration (e.g., 48 hours).
-
Viability Assessment: Use a luminescence-based assay such as CellTiter-Glo® (Promega) to measure cellular ATP levels, which correlate with cell viability.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control. Determine the IC50 value, which is the concentration that inhibits cell growth by 50%.
2. In Vivo Rat Glioblastoma Model Treatment
This protocol is adapted from a study on RG2 and NS1 rat models.[5]
-
Tumor Cell Inoculation: Intracranially implant RG2 or NS1 cells into the brains of rats.
-
Treatment Initiation: Begin treatment on day 7 post-inoculation.
-
Standard Dosing Regimen:
-
Administer Vacquinol-1 orally at 70 mg/kg on day 7 and day 8.
-
Subsequently, administer 70 mg/kg every third day (e.g., day 10, 13, 16, etc.).
-
-
Control Group: Administer a vehicle control on the same schedule.
-
Monitoring: Monitor animal survival and body weight. Tumor size can be assessed at the experimental endpoint.
Visualizations
Caption: Vacquinol-1 induced cell death pathway.
Caption: Typical workflow for Vacquinol-1 studies.
References
- 1. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of Vacquinol-1 In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Brain tumour cells burst by potential new treatment :: Understanding Animal Research [understandinganimalresearch.org.uk]
Why are my cells resistant to Vacquinol-1 induced methuosis?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vacquinol-1 (B1683466). Our goal is to help you navigate common challenges and understand potential reasons for cellular resistance to Vacquinol-1-induced methuosis.
Frequently Asked Questions (FAQs)
Q1: What is Vacquinol-1 and how does it induce cell death?
Vacquinol-1 is a small molecule, quinolone derivative that selectively induces a non-apoptotic form of cell death called methuosis in glioblastoma (GBM) cells.[1][2][3] It functions as a cationic amphiphilic drug that disrupts endolysosomal homeostasis through a dual mechanism.[4][5] Firstly, it triggers extensive macropinocytosis, leading to the formation of large cytoplasmic vacuoles.[4][6] Secondly, it directly inhibits calmodulin (CaM) and activates vacuolar H+-ATPase (v-ATPase).[4][5] The inhibition of CaM prevents the resolution of these vacuoles, while v-ATPase activation leads to hyper-acidification of vesicles and a catastrophic depletion of cellular ATP, culminating in cell death.[4][5]
Q2: What is the expected morphological phenotype of cells undergoing methuosis?
Cells undergoing methuosis induced by Vacquinol-1 typically exhibit the following morphological changes:
-
Initial cell rounding and extensive plasma membrane ruffling.[6]
-
Rapid formation and accumulation of large, clear cytoplasmic vacuoles derived from macropinosomes.[4][7]
-
Swelling of the cell and eventual rupture of the plasma membrane, leading to a necrotic-like cell death.[6]
Q3: In which cancer types has Vacquinol-1 shown efficacy?
Vacquinol-1 has primarily been shown to be effective against glioblastoma multiforme (GBM) cells.[1][2][3] Its selectivity for GBM cells over non-transformed cells is a key feature.[2][3] However, its efficacy in other cancer types is not as well-documented.
Q4: What is the role of MKK4 in Vacquinol-1 induced methuosis?
Mitogen-activated protein kinase kinase 4 (MKK4) has been identified as a critical component of the signaling pathway leading to Vacquinol-1-induced cell death.[6] While the precise mechanism of MKK4 activation by Vacquinol-1 is not fully elucidated, it is understood to be downstream of Ras/Rac-1 activation.[3] The activation of the MKK4 signaling cascade is essential for the execution of the methuosis cell death program.[6]
Troubleshooting Guide: Resistance to Vacquinol-1
Problem: My cells are not showing the characteristic vacuolization or cell death after Vacquinol-1 treatment.
This guide provides a step-by-step approach to troubleshoot potential resistance to Vacquinol-1.
Step 1: Verify Experimental Parameters
Ensure that all experimental conditions are optimal.
| Parameter | Recommendation | Rationale |
| Vacquinol-1 Concentration | Perform a dose-response curve to determine the IC50 for your specific cell line. Effective concentrations in vitro typically range from 1 µM to 10 µM.[8] | The sensitivity to Vacquinol-1 can vary between different cell lines. |
| Treatment Duration | Observe cells for at least 24-48 hours.[9] | The kinetics of methuosis can vary. While vacuole formation can be rapid, significant cell death may take longer to become apparent. |
| Cell Culture Conditions | Ensure standard cell culture conditions (37°C, 5% CO2, appropriate medium). | Suboptimal culture conditions can affect cellular responses to drug treatment. |
| Compound Integrity | Confirm the quality and stability of your Vacquinol-1 stock. | Degradation of the compound will lead to a loss of activity. |
Step 2: Investigate Potential Resistance Mechanisms
If experimental parameters are correct, consider the following biological factors that could confer resistance.
Possible Cause 1: High Extracellular ATP in the Microenvironment
Extracellular ATP can counteract the effects of Vacquinol-1.[1][2][3] This is particularly relevant for in vivo studies or dense cell cultures where necrotic cells can release ATP.[3]
-
Experimental Validation:
-
Measure the ATP concentration in your cell culture supernatant.
-
Co-treat cells with Vacquinol-1 and apyrase (an ATP-diphosphohydrolase) to degrade extracellular ATP.
-
If apyrase co-treatment restores sensitivity, high extracellular ATP is a likely cause of resistance.
-
-
Proposed Solution:
Possible Cause 2: Alterations in the TRPM7 Signaling Pathway
The transient receptor potential cation channel subfamily M member 7 (TRPM7) is implicated in ATP-mediated resistance to Vacquinol-1.[1][2][10] Overexpression or hyperactivity of TRPM7 could lead to intrinsic resistance.
-
Experimental Validation:
-
Assess the expression level of TRPM7 in your resistant cells compared to sensitive control cells using techniques like qPCR or Western blotting.
-
Test the effect of a TRPM7 inhibitor (e.g., carvacrol) on Vacquinol-1 sensitivity in your cells.[1][2] A restored response in the presence of the inhibitor would suggest TRPM7 involvement.
-
Possible Cause 3: Dysregulation of the MKK4 Signaling Pathway
Since Vacquinol-1-induced methuosis is dependent on MKK4 activation, any disruption in this pathway could lead to resistance.[6]
-
Experimental Validation:
-
Examine the expression and phosphorylation status of MKK4 and its downstream targets (e.g., JNK, p38) in response to Vacquinol-1 treatment in both sensitive and resistant cells.
-
Use genetic tools (e.g., siRNA, shRNA) to modulate the expression of key components of this pathway to confirm their role in Vacquinol-1 sensitivity.
-
Possible Cause 4: Altered Endolysosomal Trafficking or Calmodulin Signaling
Vacquinol-1's mechanism of action is intimately linked to the endolysosomal pathway and calmodulin function.[4][5]
-
Experimental Validation:
-
Assess the baseline endolysosomal function in your cells. Techniques like LysoTracker staining can be used to visualize acidic organelles.[4]
-
Examine the expression levels of calmodulin.
-
Test the sensitivity of your cells to other agents that disrupt endolysosomal trafficking to see if there is a general resistance phenotype.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Vacquinol-1 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| RG2 | 4.57 | [8] |
| NS1 | 5.81 | [8] |
Table 2: Effect of ATP and Carvacrol on Vacquinol-1 Induced Cell Death in U-87 Glioblastoma Cells
| Treatment | Relative Cell Death (%) | Reference |
| Control (DMSO) | Baseline | [2] |
| 7 µM Vacquinol-1 | Significantly Increased vs. Control | [2] |
| 7 µM Vacquinol-1 + 1 mM ATP | Significantly Decreased vs. Vacquinol-1 alone | [2] |
| 7 µM Vacquinol-1 + 100 µM Carvacrol | Significantly Increased vs. Vacquinol-1 alone | [3] |
| 7 µM Vacquinol-1 + 1 mM ATP + 100 µM Carvacrol | Significantly Increased vs. Vacquinol-1 + ATP | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Vacquinol-1 (e.g., 0.1 to 20 µM) and control vehicle (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol 2: Visualization of Vacuolization by Phase-Contrast Microscopy
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the desired concentration of Vacquinol-1.
-
Imaging: At various time points (e.g., 4, 8, 12, 24 hours), visualize the cells using a phase-contrast microscope.
-
Quantification: To quantify vacuolization, count the number of cells with large, phase-lucent vacuoles as a percentage of the total number of cells in multiple fields of view.
Protocol 3: Assessment of Acidic Vesicle Organelles (AVOs) with LysoTracker Staining
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes and treat with Vacquinol-1.
-
Staining: Add LysoTracker Red DND-99 (50-75 nM final concentration) to the culture medium and incubate for 30 minutes at 37°C.[4]
-
Washing: Wash the cells with fresh, pre-warmed medium.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with the appropriate filter set for red fluorescence. An increase in red fluorescence intensity indicates the formation of AVOs.[4]
Visualizations
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Vacquinol-1 Delivery to Brain Tumors
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of Vacquinol-1 (B1683466) to brain tumors for experimental applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Vacquinol-1.
Issue 1: Limited or No Therapeutic Effect of Systemically Administered Vacquinol-1 in Animal Models
| Potential Cause | Troubleshooting Steps |
| Inadequate Blood-Brain Barrier (BBB) Penetration | While Vacquinol-1 is reported to have good brain penetrance, individual animal physiology can vary.[1] Consider strategies to transiently increase BBB permeability, such as the use of focused ultrasound or pharmacological agents like bradykinin (B550075) analogs, if your experimental setup allows.[2][3] |
| Systemic Toxicity Requiring Dose Reduction | High systemic doses of Vacquinol-1 can lead to toxicity, necessitating a reduction in the administered dose to a sub-therapeutic level.[4][5][6] Monitor animals closely for signs of toxicity (e.g., weight loss).[5][6] If toxicity is observed, consider alternative delivery routes that bypass systemic circulation, such as intratumoral or convection-enhanced delivery.[5][6] |
| Rapid Systemic Clearance | The compound may be metabolized and cleared before reaching effective concentrations in the brain. Review pharmacokinetic data if available for your specific animal model. Consider encapsulation of Vacquinol-1 into nanoparticles to potentially prolong circulation time. |
| Counter-regulation by ATP in the Tumor Microenvironment | Necrotic regions within glioblastomas can have high concentrations of extracellular ATP, which has been shown to counteract the cytotoxic effects of Vacquinol-1.[7][8][9] This effect is potentially mediated through the TRPM7 channel.[7][8][9] Consider co-administration with a TRPM7 inhibitor, such as carvacrol, which can also cross the BBB.[7][8][9] |
Issue 2: Inconsistent Results with Nanoparticle-Based Delivery of Vacquinol-1
| Potential Cause | Troubleshooting Steps |
| Poor Formulation Stability | Nanoparticles may aggregate or prematurely release Vacquinol-1. Characterize your nanoparticle formulation for size, charge, and stability over time and in biological media. |
| Inefficient Targeting | The nanoparticles may not be effectively targeting the tumor site. If using passive targeting (the Enhanced Permeability and Retention - EPR effect), ensure your tumor model has a sufficiently leaky vasculature. For active targeting, confirm the expression of the target receptor on your tumor cells and the proper conjugation of targeting ligands to the nanoparticle surface. |
| Rapid Clearance by the Reticuloendothelial System (RES) | Unmodified nanoparticles can be rapidly cleared from circulation by the liver and spleen. Surface modification with polyethylene (B3416737) glycol (PEGylation) can help to increase circulation time. |
| Incorrect Administration Protocol | The volume, infusion rate, and administration frequency can impact the in vivo performance of nanoparticle formulations. These parameters should be optimized for your specific formulation and animal model. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vacquinol-1 in glioblastoma cells?
A1: Vacquinol-1 induces a non-apoptotic form of cell death called methuosis.[5][10] It triggers catastrophic vacuolization by causing the cells to take in large amounts of extracellular fluid through a process called macropinocytosis.[11][12][13] This leads to the formation of large vacuoles, disruption of the endolysosomal pathway, and ultimately, cell membrane rupture and death.[11][12][14][15] Mechanistically, Vacquinol-1 has a dual action: it activates vacuolar ATPase (v-ATPase) in acidic vesicle organelles, leading to a severe depletion of cellular ATP, and it inhibits calmodulin (CaM), which impairs the reformation of lysosomes.[11][16]
Q2: Is Vacquinol-1 effective against all glioblastoma cells?
A2: Vacquinol-1 has shown potent antitumor effects in various preclinical models of glioblastoma.[12] However, the sensitivity of different glioblastoma cell lines can vary. For instance, in vitro studies have shown different IC50 values for RG2 and NS1 rat glioma cell lines.[5][6] Furthermore, the tumor microenvironment, particularly the presence of extracellular ATP, can influence its efficacy.[7][8][9]
Q3: What are the known in vivo effects of Vacquinol-1 in animal models?
A3: In a mouse xenograft model, oral administration of Vacquinol-1 was shown to reverse tumor growth and prolong survival.[12][14] In one study, six out of eight treated mice were still alive after 80 days, compared to a median survival of about 30 days in the control group.[14] However, another study in rat models (RG2 and NS1) did not show an increase in overall survival, although a significant reduction in tumor size was observed in the RG2 model.[5][6][17] This study also noted significant weight loss in the treated animals, suggesting potential toxicity at the administered dose.[5][6]
Q4: How can I improve the delivery of Vacquinol-1 across the blood-brain barrier?
A4: Several strategies can be employed to enhance drug delivery to brain tumors:
-
Nanoparticle Encapsulation: Formulating Vacquinol-1 into nanoparticles can improve its pharmacokinetic profile and potentially facilitate its transport across the BBB.[2][18][19]
-
BBB Disruption: Transient disruption of the BBB can be achieved using techniques like focused ultrasound or pharmacological agents.[2][3]
-
Direct Intratumoral Delivery: To bypass the BBB and minimize systemic toxicity, direct injection into the tumor (intratumoral delivery) or convection-enhanced delivery (CED) can be utilized.[3][5][6][20]
-
Intra-arterial Delivery: Administering the drug directly into the arteries supplying the brain can increase the concentration of the drug reaching the tumor.[21]
Q5: What are the solubility properties of Vacquinol-1?
A5: Vacquinol-1 is a crystalline solid that is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), with solubilities of approximately 0.25, 1, and 10 mg/ml, respectively.[1] It has limited solubility in aqueous buffers. For aqueous solutions, it is recommended to first dissolve Vacquinol-1 in DMF and then dilute with the aqueous buffer.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of Vacquinol-1 in Rat Glioma Cell Lines
| Cell Line | IC50 (µM) |
| RG2 | 4.57 |
| NS1 | 5.81 |
Data from Ahlstedt et al., 2018.[5]
Table 2: In Vivo Efficacy of Vacquinol-1 in a Mouse Xenograft Model
| Treatment Group | Median Survival (days) | Notes |
| Control (placebo) | ~30 | - |
| Vacquinol-1 | >80 | 6 out of 8 mice were alive at the 80-day study endpoint. |
Data from SFA-AM, 2014.[14]
Table 3: In Vivo Efficacy of Vacquinol-1 in Rat Glioma Models
| Animal Model | Treatment | Effect on Tumor Size | Effect on Survival |
| RG2 Rat Glioma | Vacquinol-1 | Significant reduction | No significant increase |
| NS1 Rat Glioma | Vacquinol-1 | No significant effect | No significant increase |
Data from Ahlstedt et al., 2018.[5][6][17]
Experimental Protocols
Protocol 1: In Vitro Assessment of Vacquinol-1 Cytotoxicity
-
Cell Culture: Culture glioblastoma cells (e.g., U-87 MG, patient-derived primary cells) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of Vacquinol-1 in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of Vacquinol-1. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the Vacquinol-1 concentration and fitting the data to a dose-response curve.
Protocol 2: Preparation of Vacquinol-1 Loaded Nanoparticles (Hypothetical Example)
This is a general protocol and should be optimized for your specific nanoparticle system.
-
Nanoparticle Formulation:
-
For polymeric nanoparticles (e.g., PLGA), dissolve PLGA and Vacquinol-1 in an organic solvent (e.g., acetone).
-
Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., PVA) under constant stirring.
-
Allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles multiple times with deionized water to remove unencapsulated drug and excess stabilizer.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a solvent.
-
-
Storage:
-
Store the nanoparticle suspension at 4°C or lyophilize for long-term storage.
-
Mandatory Visualizations
Caption: Signaling pathway of Vacquinol-1-induced methuosis in glioblastoma cells.
Caption: Experimental workflow for evaluating Vacquinol-1 efficacy.
Caption: Troubleshooting logic for in vivo Vacquinol-1 experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Strategies to Improve Drug Delivery Across the Blood-Brain Barrier for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vjoncology.com [vjoncology.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of Vacquinol-1 In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. fomatmedical.com [fomatmedical.com]
- 14. Brain tumour cells burst by potential new treatment :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]
- 16. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 19. An Overview of Nanotherapeutic Drug Delivery Options for the Management of Glioblastoma [mdpi.com]
- 20. dovepress.com [dovepress.com]
- 21. Drug Delivery Technology to the CNS in the Treatment of Brain Tumors: The Sherbrooke Experience - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with precipitation of Vacquinol-1 in cell culture media
Welcome to the technical support center for Vacquinol-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Vacquinol-1 in their cell culture experiments and troubleshooting common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is Vacquinol-1 and what is its mechanism of action?
Vacquinol-1 is a small molecule that has been identified as a potent inducer of a unique, non-apoptotic form of cell death in glioblastoma cells, a process termed methuosis.[1][2] Its mechanism of action involves inducing massive macropinocytotic vacuolization, leading to ATP depletion and eventual rupture of the cytoplasmic membrane.[1][3] Key molecular events include the activation of MKK4 (MAPK Kinase 4), activation of v-ATPase which causes abnormal acidification of vesicles, and the inhibition of calmodulin.[4][][6][7] This dual action creates a significant energy crisis within the cancer cells, leading to their death.[4][6]
Q2: What are the solubility characteristics of Vacquinol-1?
Vacquinol-1 is a crystalline solid that is sparingly soluble in aqueous solutions but has good solubility in organic solvents.[3][] It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[3] For use in aqueous cell culture media, it is advised to first dissolve Vacquinol-1 in an organic solvent before further dilution.[3]
Q3: Why does Vacquinol-1 precipitate in my cell culture medium?
Precipitation of Vacquinol-1 in cell culture media is a common issue stemming from its hydrophobic nature.[8] When a concentrated stock solution in an organic solvent like DMSO is added to the aqueous environment of the cell culture medium, the rapid change in solvent polarity can cause the compound to fall out of solution and form a precipitate.[8]
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
To avoid cellular toxicity and minimize the risk of precipitation, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.[8]
Troubleshooting Guide: Precipitation of Vacquinol-1
This guide provides a step-by-step approach to resolving issues with Vacquinol-1 precipitation in your cell culture experiments.
Problem: Immediate Precipitation Upon Addition to Media
-
Cause: The most likely cause is a rapid change in solvent polarity when adding a concentrated DMSO stock of a hydrophobic compound to the aqueous media.[8]
-
Solution:
-
Prepare a High-Concentration Stock Solution: This allows for the addition of a very small volume of the stock solution to your media, minimizing the final DMSO concentration.[8]
-
Stepwise Dilution: Instead of adding the highly concentrated stock directly to your final volume of media, create an intermediate dilution in a smaller volume of media first.
-
Proper Mixing Technique: Pre-warm your cell culture medium to 37°C. While gently vortexing or swirling the medium, slowly add the Vacquinol-1 stock solution drop-wise. This gradual addition helps to ensure better dispersion.[9]
-
Problem: Delayed Precipitation in the Incubator
-
Cause: Precipitation that occurs after a few hours or days in the incubator can be due to several factors, including interactions with media components, temperature fluctuations, or evaporation.[9]
-
Solution:
-
Media Compatibility Check: Perform a small-scale test by adding your Vacquinol-1 working solution to a small volume of your complete cell culture medium in a sterile tube. Incubate this tube under the same conditions as your cell cultures and observe for any precipitation.[8] If precipitation occurs, consider using a simpler basal medium for the duration of the treatment if your experiment allows.
-
Maintain Stable Temperature: Minimize the time your culture vessels are outside the incubator to avoid temperature cycling, which can affect the solubility of the compound.[9]
-
Prevent Evaporation: Ensure your incubator is properly humidified. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane to prevent the concentration of media components.[9]
-
Quantitative Data Summary
| Property | Value | Solvent | Source |
| Solubility | ~0.25 mg/mL | Ethanol | [3] |
| ~1 mg/mL | DMSO | [3] | |
| 70 mg/mL (198.38 mM) | DMSO (with sonication) | [10] | |
| ~10 mg/mL | DMF | [3] | |
| ~0.5 mg/mL | 1:1 solution of DMF:PBS (pH 7.2) | [3] | |
| Storage | -20°C (as a solid) | N/A | [3][] |
| Stability | ≥ 4 years (as a solid) | N/A | [3] |
Experimental Protocols
Protocol 1: Preparation of Vacquinol-1 Stock Solution
-
Weighing: Carefully weigh out the desired amount of Vacquinol-1 crystalline solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the Vacquinol-1 is completely dissolved. Gentle warming (to no more than 37°C) or sonication can aid in dissolution.[10]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of Vacquinol-1 Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Calculate Dilution: Determine the volume of your Vacquinol-1 stock solution needed to achieve the desired final concentration in your experiment. Remember to keep the final DMSO concentration at or below 0.1%.
-
Dilution: While gently swirling the pre-warmed media, add the calculated volume of the Vacquinol-1 stock solution drop-by-drop.
-
Final Mix: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation or cloudiness.
Visualizations
Caption: Signaling pathway of Vacquinol-1 induced cell death in glioblastoma.
Caption: Recommended workflow for preparing Vacquinol-1 for cell culture.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of Vacquinol-1 In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 6. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Vacquinol-1 | JNK | TargetMol [targetmol.com]
Long-term stability of Vacquinol-1 dihydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability of Vacquinol-1 dihydrochloride (B599025) in solution. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Vacquinol-1 dihydrochloride stock solutions?
A1: For optimal stability, stock solutions of this compound prepared in organic solvents such as DMSO should be aliquoted and stored under specific conditions to prevent degradation and activity loss.[1] Repeated freeze-thaw cycles should be avoided.
Data Presentation: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Special Conditions |
| -80°C | DMSO | Up to 6 months | Protect from light |
| -20°C | DMSO | Up to 1 month | Protect from light |
Q2: What is the stability of this compound in aqueous solutions?
A2: this compound is sparingly soluble and not stable in aqueous buffers for extended periods. It is strongly recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day.[1] For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in DMF and then dilute it with the chosen aqueous buffer.[1]
Q3: In which organic solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. For in vitro experiments, DMSO is a commonly used solvent.[1]
Data Presentation: Solubility of this compound in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 10 |
| Dimethyl sulfoxide (B87167) (DMSO) | 1 |
| Ethanol | 0.25 |
Q4: How does this compound induce cell death?
A4: Vacquinol-1 is an activator of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).[2] Activation of the MKK4 signaling cascade leads to the downstream activation of c-Jun N-terminal kinases (JNKs), which in turn can trigger apoptotic cell death.[3][4] In glioblastoma cells, Vacquinol-1 induces a specific form of cell death called methuosis, which is characterized by massive macropinocytotic vacuolization, ATP depletion, and eventual rupture of the cytoplasmic membrane.[1]
Mandatory Visualization: Vacquinol-1 Signaling Pathway
Caption: Vacquinol-1 activates MKK4, leading to JNK phosphorylation and subsequent apoptosis.
Troubleshooting Guide
Problem 1: I am observing precipitation of this compound when diluting my DMSO stock solution in aqueous cell culture medium.
-
Possible Cause: This phenomenon, often termed "salting out," can occur when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution. The drastic change in solvent polarity can cause the compound to precipitate.
-
Suggested Solution: To prevent precipitation, perform serial dilutions of your DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into your aqueous medium. This gradual decrease in the DMSO concentration helps to keep the compound in solution. Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%).[5]
Problem 2: My this compound treatment is showing inconsistent or no biological effect in my cell-based assays.
-
Possible Cause 1: Compound Degradation. Improper storage of stock solutions or the use of old aqueous dilutions can lead to the degradation of this compound, reducing its effective concentration and biological activity.
-
Suggested Solution 1: Always use freshly prepared aqueous dilutions of Vacquinol-1 for your experiments. Ensure your DMSO stock solutions are stored correctly at -80°C for long-term storage or -20°C for short-term storage, protected from light.[2] Avoid multiple freeze-thaw cycles by preparing small aliquots of your stock solution.
-
Possible Cause 2: Incomplete Solubilization. The compound may not be fully dissolved in the DMSO stock solution, leading to an inaccurate starting concentration.
-
Suggested Solution 2: When preparing your DMSO stock solution, ensure complete dissolution by vortexing thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolving the compound.[5]
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results with Vacquinol-1.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of DMSO Stock Solution (10 mM):
-
Bring the vial of this compound powder and anhydrous, high-purity DMSO to room temperature.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound.
-
Add the calculated volume of DMSO to the vial.
-
Vortex vigorously for 2-3 minutes until the compound is completely dissolved. If necessary, use a water bath sonicator for 10-15 minutes.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C for up to 6 months.
-
-
Preparation of Aqueous Working Solution (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution in DMSO to an intermediate concentration (e.g., 1 mM).
-
Further dilute the intermediate stock in DMSO to a final intermediate concentration that will allow for the final dilution into your aqueous medium while keeping the DMSO concentration low (e.g., 100 µM).
-
Add the required volume of the final DMSO intermediate stock to your pre-warmed cell culture medium or buffer to achieve the desired final concentration of 10 µM. Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).
-
Use the freshly prepared aqueous working solution immediately.
-
Protocol 2: Hypothetical Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general procedure for assessing the stability of this compound. A validated stability-indicating HPLC method would need to be developed for precise quantification.
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in a chosen solvent (e.g., DMSO, or a mixture of DMF and PBS for aqueous stability).
-
Dilute the stock solution to a known concentration (e.g., 10 µg/mL) in the matrix to be tested (e.g., PBS pH 7.4, cell culture medium).
-
Dispense aliquots of the solution into appropriate vials for each time point and storage condition.
-
-
Storage Conditions:
-
Store the vials at various temperatures (e.g., 4°C, 25°C, 37°C) and protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve the vials for the respective condition.
-
Analyze the samples by a stability-indicating HPLC method. This typically involves a C18 column and a mobile phase gradient of acetonitrile (B52724) and water with a suitable buffer. Detection would likely be by UV spectrophotometry.
-
Quantify the peak area of Vacquinol-1 at each time point.
-
-
Data Analysis:
-
Calculate the percentage of Vacquinol-1 remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the stability profile under each condition.
-
Mandatory Visualization: Experimental Workflow for Stability Assessment
Caption: A streamlined workflow for conducting a stability assessment of Vacquinol-1.
References
Validation & Comparative
A Comparative Guide to Non-Apoptotic Cell Death Induction: Vacquinol-1 vs. Erastin
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing interest in non-apoptotic cell death pathways that can overcome resistance to traditional treatments. This guide provides a detailed, objective comparison of two small molecules, Vacquinol-1 (B1683466) and erastin (B1684096), which induce distinct forms of non-apoptotic cell death. By presenting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to equip researchers with the necessary information to effectively utilize these compounds in their studies.
At a Glance: Key Differences
| Feature | Vacquinol-1 | Erastin |
| Cell Death Mechanism | Methuosis | Ferroptosis |
| Primary Target | MKK4, Calmodulin, v-ATPase[1][2] | System Xc- (cystine/glutamate antiporter)[3] |
| Morphological Changes | Massive vacuolization, cell swelling, and rupture[4] | Mitochondrial shrinkage, increased membrane density |
| Key Biochemical Events | ATP depletion, macropinocytosis[1] | Glutathione (GSH) depletion, lipid peroxidation[5][6] |
| Iron Dependency | No | Yes |
Quantitative Performance in Glioblastoma Cells
The following table summarizes the cytotoxic efficacy of Vacquinol-1 and erastin in glioblastoma cell lines, a cancer type for which both compounds have been investigated.
| Compound | Cell Line | IC50 Value | Reference |
| Vacquinol-1 | RG2 (rat glioblastoma) | 4.57 µM | [7][8] |
| Vacquinol-1 | NS1 (rat glioblastoma) | 5.81 µM | [7][8] |
| Erastin | GL261 (mouse glioma) | ~5 µM | [9] |
Signaling Pathways and Mechanisms of Action
Vacquinol-1 and erastin trigger cell death through fundamentally different signaling cascades.
Vacquinol-1 and Methuosis
Vacquinol-1 induces a form of cell death known as methuosis, which is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. This process is independent of caspases and iron. The proposed mechanism involves the activation of MAP kinase kinase 4 (MKK4), interference with calmodulin function, and activation of vacuolar-type H+-ATPase (v-ATPase), leading to a catastrophic depletion of cellular ATP and eventual cell lysis.[1][2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 4. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of Vacquinol-1 In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 5. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Non-Canonical Ferroptosis by Targeting Clusters Suppresses Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Vacquinol-1 Versus Other Known Inducers of Methuosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vacquinol-1 and other prominent small-molecule inducers of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. This document aims to serve as a valuable resource for researchers in oncology and drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Performance Comparison of Methuosis Inducers
The following table summarizes the reported potency of Vacquinol-1 and other notable methuosis inducers in glioblastoma cell lines. It is important to note that a direct head-to-head comparison across all compounds in a single study is not currently available in the published literature. Therefore, the data presented below is compiled from various sources, and experimental conditions such as cell lines and assay types differ, which may influence the observed potency.
| Compound | Cell Line | Assay Type | Potency (IC50/GI50) | Reference |
| Vacquinol-1 | RG2 (rat glioblastoma) | Not Specified | IC50: 4.57 µM | [1][2] |
| NS1 (rat glioblastoma) | Not Specified | IC50: 5.81 µM | [1][2] | |
| #12537-GB (human glioblastoma) | Cell Viability | IC50: 8.2 µM | ||
| #12794-GB (human glioblastoma) | Cell Viability | IC50: 10.2 µM | ||
| MOMIPP | U251 (human glioblastoma) | Sulforhodamine B (SRB) | GI50: <15 µM | [3] |
| MIPP | U251 (human glioblastoma) | MTT Assay | Significant viability loss at 10 µM over 2-3 days | [4] |
| Chalcone Derivative (Q1VA) | GBM1 (primary human glioblastoma) | Not Specified | Significant viability reduction at 50-200 µM | [5] |
| Chalcone Derivative 1 | GL261 (mouse glioma) | MTS Assay | IC50: 7.34 µM (72h) | [6] |
| U87 (human glioblastoma) | MTS Assay | IC50: 18.07 µM (72h) | [6] |
Signaling Pathways and Mechanisms of Action
Methuosis is generally characterized by the hyperstimulation of macropinocytosis, leading to the formation of large, phase-lucent vacuoles derived from macropinosomes that fail to properly traffic and fuse with lysosomes. This ultimately results in cellular swelling and rupture. While this core phenotype is shared, the specific molecular targets and signaling pathways activated by different inducers can vary.
Vacquinol-1 is a cationic amphiphilic drug that disrupts endolysosomal homeostasis. It induces the formation of both large vacuoles and acidic vesicular organelles. The mechanism of Vacquinol-1 is dependent on MKK4, which is downstream of Ras/Rac-1 activation. Interestingly, the cytotoxic effects of Vacquinol-1 can be counteracted by extracellular ATP through the activation of the TRPM7 ion channel.
Indole-based chalcones , such as MIPP and MOMIPP, also induce methuosis through the disruption of endosomal trafficking. Their mechanism involves the alteration of Rab5 and Rab7 GTPase activity, which are key regulators of endosome maturation and fusion. Unlike Vacquinol-1, their action has not been reported to be dependent on MKK4 or sensitive to ATP.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize and compare inducers of methuosis.
Experimental Workflow for Assessing Methuosis
The following diagram outlines a general workflow for the initial screening and validation of potential methuosis-inducing compounds.
Quantification of Cytoplasmic Vacuolization
This protocol provides a method for quantifying the extent of vacuolization, a key hallmark of methuosis.
-
Cell Seeding: Seed glioblastoma cells in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methuosis inducer or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
Imaging: Acquire phase-contrast or brightfield images of the cells using a high-content imaging system or a microscope equipped with a camera.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to identify and count the number of cells in each field of view.
-
Within each cell, identify and quantify the area occupied by vacuoles. This can be achieved by thresholding the images to distinguish the phase-lucent vacuoles from the cytoplasm.
-
Calculate the percentage of vacuolated cells (cells containing one or more large vacuoles) and the average vacuolar area per cell.
-
-
Data Analysis: Plot the percentage of vacuolated cells or the average vacuolar area as a function of compound concentration to determine the potency of vacuole induction.
Cell Viability Assays
MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Treatment: Treat cells with the test compounds for the desired duration.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Sulforhodamine B (SRB) Assay
This assay measures cell density by staining total cellular protein.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth or viability relative to the vehicle-treated control cells.
Comparative Mechanisms of Methuosis Inducers
The following diagram illustrates the distinct and overlapping mechanisms of action for Vacquinol-1 and indole-based chalcones in inducing methuosis.
Conclusion
Vacquinol-1 and indole-based chalcones represent promising classes of compounds that induce methuosis, a distinct non-apoptotic cell death pathway in glioblastoma. While both converge on the disruption of endosomal and macropinocytic pathways, their upstream signaling mechanisms appear to differ. The lack of direct comparative studies highlights a gap in the current understanding of their relative potency and efficacy. The experimental protocols and mechanistic diagrams provided in this guide are intended to facilitate further research and a more comprehensive evaluation of these and other novel methuosis inducers. This will be crucial for the development of new therapeutic strategies for aggressive cancers like glioblastoma that are often resistant to conventional apoptosis-inducing treatments.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Chalcone Derivative with Promising Antiproliferative and Anti-Invasion Activities in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Vacquinol-1: A Comparative Analysis of its Anti-Cancer Efficacy in Glioblastoma Multiforme
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of Vacquinol-1's anti-cancer effects in different Glioblastoma Multiforme (GBM) subtypes. This guide provides an objective comparison with alternative therapies, supported by experimental data.
Introduction
Glioblastoma Multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a median survival of just 15 months despite a multimodal treatment approach of surgery, radiation, and chemotherapy.[1] The therapeutic landscape is in urgent need of novel agents that can overcome the inherent resistance of GBM to standard therapies. Vacquinol-1 (B1683466), a small molecule discovered through phenotypic screening, has emerged as a promising candidate due to its unique mechanism of action that induces a non-apoptotic form of cell death in GBM cells.[1]
This guide provides a comprehensive comparison of Vacquinol-1's efficacy with a focus on its performance across different GBM contexts, although it is important to note that direct cross-validation studies across the defined molecular subtypes of GBM (Classical, Mesenchymal, Proneural, and Neural) are not yet available in the published literature. The information presented herein is based on studies using various GBM cell lines, which have been attributed to specific subtypes.
Mechanism of Action: Methuosis, a Novel Approach to GBM Cell Death
Vacquinol-1 induces a unique form of cell death termed "methuosis," characterized by catastrophic macropinocytosis.[2][3] Unlike apoptosis, which involves a programmed cascade of enzymatic reactions, methuosis is a non-apoptotic process where the cancer cell's plasma membrane undergoes extensive ruffling, leading to the formation of a large number of fluid-filled vacuoles.[1] This uncontrolled vacuolization ultimately leads to the rupture of the cell membrane and necrotic-like cell death.[1][2] This distinct mechanism offers a potential advantage in overcoming the resistance to apoptosis commonly observed in GBM.
The molecular mechanism of Vacquinol-1 converges on the activation of MAP Kinase Kinase 4 (MKK4), a key component of the JNK signaling pathway.[4] The activation of MKK4 is a critical step in initiating the cascade of events leading to methuosis.
Comparative Efficacy of Vacquinol-1 and Alternatives in Glioblastoma
In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for Vacquinol-1 and compares it with the standard-of-care chemotherapeutic agent, Temozolomide (TMZ), and another methuosis-inducing agent, MOMIPP. The data is presented for different GBM cell lines, with their putative molecular subtypes indicated.
| Compound | Cell Line | Putative GBM Subtype | IC50 / GI50 | Reference |
| Vacquinol-1 | Glioma Cells | Not Specified | 3.14 µM | [4] |
| RG2 (rat) | Not Specified | 4.57 µM | [2] | |
| NS1 (rat) | Not Specified | 5.81 µM | [2] | |
| Temozolomide (TMZ) | U87MG | Proneural-like | Median: 230.0 µM (72h) | [5] |
| U251MG | Classical-like | Median: 176.5 µM (72h) | [5] | |
| T98G | Mesenchymal-like | Median: 438.3 µM (72h) | [5] | |
| Patient-Derived | Various | Median: 220.0 µM (72h) | [5] | |
| MOMIPP | U251MG | Classical-like | GI50: ~2.5 µM | [6] |
| Fibrosarcoma (HT-1080) | Not Applicable | 3.67 µM | [7] |
In Vivo Efficacy
In vivo studies of Vacquinol-1 have yielded mixed results. Initial studies in mice with patient-derived GBM xenografts showed that orally administered Vacquinol-1 could reverse tumor growth and prolong survival.[1] However, subsequent studies in immunocompetent rat models with RG2 and NS1 syngeneic tumors did not demonstrate a survival advantage, although a significant reduction in tumor size was observed in the RG2 model.[2] These findings highlight the challenges in translating in vitro potency to in vivo efficacy and underscore the need for further optimization and potentially combination therapies.
Signaling Pathway of Vacquinol-1-Induced Methuosis
The induction of methuosis by Vacquinol-1 is dependent on the activation of the MKK4 signaling pathway. The diagram below illustrates the proposed mechanism.
Figure 1: Proposed signaling pathway of Vacquinol-1-induced methuosis in GBM cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of Vacquinol-1's anti-cancer effects.
Cell Viability (MTT) Assay
This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on glioblastoma cell lines.
Figure 2: Workflow for a typical MTT cell viability assay.
Western Blot for MKK4 Phosphorylation
This protocol outlines the key steps for detecting the activation of MKK4 via Western blotting.
Figure 3: Key steps for Western blot analysis of MKK4 phosphorylation.
Orthotopic Glioblastoma Mouse Model
This protocol provides a general workflow for in vivo efficacy studies of Vacquinol-1 using an orthotopic mouse model.
Figure 4: Workflow for an orthotopic GBM mouse model study.
Conclusion and Future Directions
Vacquinol-1 presents a novel and promising therapeutic strategy for GBM by inducing a non-apoptotic form of cell death. While in vitro studies have demonstrated its potent and selective cytotoxicity against GBM cells, its in vivo efficacy requires further investigation and optimization. A critical next step for the field will be to perform a direct cross-validation of Vacquinol-1's effects across a panel of well-characterized GBM cell lines representing the different molecular subtypes. This will be crucial in identifying patient populations that are most likely to respond to this novel therapeutic agent and for designing future clinical trials. Furthermore, combination studies of Vacquinol-1 with standard-of-care therapies or other targeted agents could unlock its full therapeutic potential and offer new hope for patients with this devastating disease.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vacquinol-1 | JNK | TargetMol [targetmol.com]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Vacquinol-1 and Classical Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Vacquinol-1, a known inducer of methuosis, and a selection of well-characterized ferroptosis-inducing compounds: Erastin, RSL3, and FIN56. The objective is to delineate the distinct mechanisms of cell death initiated by these molecules, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies in oncology and cell biology.
Introduction to Methuosis and Ferroptosis
While both methuosis and ferroptosis are forms of regulated, non-apoptotic cell death, they are driven by distinct cellular and molecular mechanisms.
Methuosis , derived from the Greek word "methuo" meaning "to drink to intoxication," is characterized by the catastrophic formation of large, fluid-filled vacuoles in the cytoplasm.[1] This process originates from uncontrolled macropinocytosis, the engulfment of extracellular fluid.[2][3] The resulting vacuoles, which are single-membraned, eventually fill the cell, leading to a loss of metabolic function and rupture of the plasma membrane.[1][2]
Ferroptosis is an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides to toxic levels.[4][5] This process is characterized by the oxidative damage of cellular membranes and is distinct from other forms of cell death in its genetic and biochemical features.[6]
This guide will explore the compounds that induce these respective pathways, focusing on their mechanisms of action, target selectivity, and the experimental methods used to study them.
Comparative Analysis of Cell Death Inducers
The following sections detail the mechanisms of action and key experimental findings for Vacquinol-1 and the ferroptosis inducers Erastin, RSL3, and FIN56.
Vacquinol-1: An Inducer of Methuosis
Vacquinol-1 is a quinolone derivative identified for its potent and selective cytotoxicity against glioblastoma (GBM) cells.[7][8] It induces a form of cell death termed methuosis, which is mechanistically distinct from ferroptosis.[8][9]
Mechanism of Action: Vacquinol-1's mechanism is centered on the disruption of endolysosomal homeostasis. It has a dual mode of action:
-
v-ATPase Activation: Vacquinol-1 accumulates in and acidifies endosomal compartments by activating the vacuolar H+-ATPase (v-ATPase).[10]
-
Calmodulin Inhibition: It directly inhibits calmodulin, which impairs the reformation of lysosomes from endosomes.[10]
This dual action leads to the formation of two types of abnormal vesicles: enlarged vacuoles and acidic vesicle organelles (AVOs), ultimately causing a cellular energy crisis and cell death.[10] The process is also dependent on the activation of MAP kinase kinase 4 (MKK4).[8]
Classical Ferroptosis Inducers
Ferroptosis can be initiated through various mechanisms that ultimately lead to the inactivation of the key enzyme Glutathione (B108866) Peroxidase 4 (GPX4), which is responsible for detoxifying lipid peroxides.[11][12]
Erastin is a widely used small molecule that induces ferroptosis by inhibiting the system Xc- cystine/glutamate antiporter.[4][5][13]
Mechanism of Action: By blocking system Xc-, Erastin prevents the cellular uptake of cystine.[5] Cystine is a crucial precursor for the synthesis of glutathione (GSH).[4] The depletion of intracellular GSH leads to the indirect inactivation of its dependent enzyme, GPX4.[4][13] Without functional GPX4, lipid peroxides accumulate, leading to oxidative damage and cell death.[6][13] Recent studies also suggest a role for protein disulfide isomerase (PDI) and nitric oxide (NO) accumulation in Erastin-induced ferroptosis.[4]
RSL3 is a potent and direct inhibitor of GPX4.[11]
Mechanism of Action: RSL3 covalently binds to the active site of GPX4, directly inactivating the enzyme.[14] This direct inhibition leads to a rapid and robust accumulation of lipid peroxides, triggering ferroptosis. Some evidence suggests that RSL3 may also have broader effects on other antioxidant selenoproteins. Additionally, RSL3-induced ferroptosis may involve the activation of protein disulfide isomerase (PDI) through the inhibition of thioredoxin reductase 1 (TrxR1).[11][15][16]
FIN56 is a ferroptosis inducer with a dual mechanism of action.[17][18][19]
Mechanism of Action: FIN56 induces ferroptosis through two distinct pathways:
-
GPX4 Degradation: It promotes the degradation of the GPX4 protein in a process that is dependent on acetyl-CoA carboxylase (ACC) and can be supported by autophagy.[17][18][19][20]
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[19][20] This leads to a depletion of coenzyme Q10 (CoQ10), a lipid-soluble antioxidant, further sensitizing the cell to lipid peroxidation.[19]
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Vacquinol-1, Erastin, and RSL3 in various cancer cell lines. Data for direct, side-by-side comparisons are limited, and IC50 values can vary depending on the cell line and experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Vacquinol-1 | U-87 MG (Glioblastoma) | ~5 | [9] |
| Patient-derived GBM cells | ~1-5 | [10] | |
| Erastin | HT-1080 (Fibrosarcoma) | ~1-10 | [21] |
| BJeLR (RAS-mutant) | ~0.5 | [22] | |
| Various Cancer Cell Lines | 10-50 | [23] | |
| RSL3 | HT-1080 (Fibrosarcoma) | ~0.02-0.1 | [21] |
| BJeLR (RAS-mutant) | ~0.01 | [22] | |
| NCI/ADR-RES (Ovarian) | Cytotoxic | [24] | |
| FIN56 | Bladder Cancer Cell Lines | ~0.1-10 | [17] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of Vacquinol-1-induced methuosis and ferroptosis induced by Erastin, RSL3, and FIN56.
Experimental Protocols
Accurate assessment of cell death mechanisms is crucial for distinguishing between methuosis and ferroptosis. Below are detailed methodologies for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
96-well opaque-walled multiwell plates
-
Cell culture medium
-
Test compounds (Vacquinol-1, Erastin, RSL3, FIN56) and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[25]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[25]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[25]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[25]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[25]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This assay uses a fluorescent probe to measure lipid peroxidation in live cells, a key feature of ferroptosis.
Materials:
-
6-well plates or fluorescence microscopy dishes
-
Cell culture medium
-
Test compounds and controls (e.g., ferroptosis inhibitor like Ferrostatin-1)
-
C11-BODIPY™ 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in the appropriate culture vessel and allow them to adhere overnight.
-
Treat cells with the test compounds for the desired time (e.g., 6-24 hours). Include co-treatment with a ferroptosis inhibitor as a control.[25]
-
Thirty minutes before the end of the treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[25][26]
-
Harvest the cells (if using flow cytometry) or wash the cells twice with PBS (for microscopy).[26][27]
-
For flow cytometry, resuspend cells in PBS and analyze. For microscopy, add fresh PBS or imaging buffer.
-
Measure the fluorescence. The unoxidized probe fluoresces red (~591 nm emission), while the oxidized probe fluoresces green (~510 nm emission).[26][28] An increase in the green/red fluorescence ratio indicates lipid peroxidation.[28]
Western Blotting for Key Protein Markers
Western blotting can be used to measure changes in the expression levels of key proteins involved in ferroptosis and methuosis.
Key Protein Targets:
-
Ferroptosis: GPX4, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[29][30][31][32][33]
-
Methuosis: MKK4.[8]
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-MKK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing these cell death inducers.
Conclusion
The distinction between Vacquinol-1-induced methuosis and classical ferroptosis is critical for researchers studying regulated cell death. While both pathways offer potential therapeutic avenues for diseases like cancer, their underlying mechanisms are fundamentally different. Vacquinol-1 disrupts endolysosomal trafficking, leading to massive vacuolization, whereas ferroptosis inducers like Erastin, RSL3, and FIN56 converge on the GPX4-lipid peroxidation axis. A thorough understanding of these differences, supported by the experimental protocols outlined in this guide, will enable more precise and targeted research in this rapidly evolving field.
References
- 1. Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. preprints.org [preprints.org]
- 7. [PDF] Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP | Semantic Scholar [semanticscholar.org]
- 8. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Ferroptosis Inducers Erastin and RSL3 Enhance Adriamycin and Topotecan Sensitivity in ABCB1/ABCG2-Expressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 27. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 28. abpbio.com [abpbio.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to Vacquinol-1 for the Investigation of Methuosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles, presents a promising avenue for cancer therapy, particularly for apoptosis-resistant tumors. While Vacquinol-1 has been a key tool in the study of this process, a growing number of alternative small molecules are emerging, offering different chemical scaffolds, mechanisms of action, and potential therapeutic windows. This guide provides an objective comparison of prominent alternatives to Vacquinol-1, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the optimal tool for their specific research needs.
Comparative Analysis of Methuosis Inducers
The following tables summarize the key characteristics and quantitative data for Vacquinol-1 and its alternatives. Direct comparison is facilitated by presenting data across various cancer cell lines where available.
| Compound | Chemical Class | Mechanism of Action Summary | Reported Effective Concentration | Key Advantages | Key Disadvantages |
| Vacquinol-1 | Quinolone Derivative | Induces catastrophic vacuolization. | 1-10 µM in glioblastoma cells | First-in-class, well-characterized in glioblastoma. | Efficacy can be counter-regulated by exogenous ATP.[1] Original key publication retracted. |
| MIPP / MOMIPP | Indole-based Chalcone | Disrupts endosomal trafficking (Rab5, Rab7), activates JNK signaling pathway.[2][3][4] | 1-10 µM in glioblastoma cells.[1][5] | Effective in drug-resistant cell lines, brain-penetrant.[1][2] | Cytotoxicity can be uncoupled from vacuolization in some analogs.[2] |
| Compound 13 | Azaindole-based | Induces methuosis, leading to differential cytotoxicity in cancer cells. | IC50 values vary across cell lines (e.g., low µM in MDA-MB-231).[6] | Potent in vivo antitumor activity with no apparent side effects.[7] | Detailed mechanism of action is less characterized compared to others. |
| Jaspine B | Natural Sphingolipid Derivative | Induces methuosis via activation of AMPK signaling.[8] | CC50 of 2.05 µM in A549 lung cancer cells.[8] | Natural product origin, distinct mechanism from other inducers. | Also induces autophagy and apoptosis, which are not directly involved in the methuosis phenotype.[8] |
| CX-4945 (Silmitasertib) | CK2 Inhibitor | Induces methuosis through a CK2-independent mechanism, may involve Rac1 activation.[4][9][10] | 5-15 µM for cell viability effects in glioblastoma; ~10 µM for vacuolization in cholangiocarcinoma.[9][11] | Orally bioavailable, has been in clinical trials for other indications.[12] | Can increase invasive properties of cancer cells at low doses.[9][10] |
Quantitative Data Summary
| Compound | Cell Line | Assay | Metric | Value | Reference |
| Vacquinol-1 | Glioblastoma | Cell Viability | - | 1-10 µM | [6][13] |
| MOMIPP | U251 Glioblastoma | Cell Viability | - | ~3-10 µM | [1][2] |
| MOMIPP | U373, Hs683 Glioblastoma | Vacuolization | - | 3 µM | [1] |
| Compound 13 | MDA-MB-231, A375, HCT116, MCF-7 | Cytotoxicity | - | Potent | [7] |
| Jaspine B | A549 Lung Cancer | Cell Viability | CC50 | 2.05 µM | [8] |
| CX-4945 | U-87 Glioblastoma | Cell Viability | - | 5-15 µM | [11] |
| CX-4945 | Cholangiocarcinoma cell lines | Vacuolization | - | ~10 µM | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is crucial for understanding and replicating research on methuosis. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Caption: Vacquinol-1 signaling pathway leading to methuosis.
Caption: MIPP/MOMIPP signaling pathway leading to methuosis.
Caption: General workflow for a vacuole formation assay.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize methuosis inducers.
Cell Viability Assay (MTT Assay)
This protocol provides a method to quantify the cytotoxic effects of methuosis-inducing compounds.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear-bottom black plates
-
Methuosis-inducing compound (e.g., MOMIPP, Jaspine B, CX-4945)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methuosis-inducing compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 or CC50 value.[14][15]
Vacuole Formation Assay (Phase-Contrast Microscopy)
This protocol allows for the visualization and quantification of cytoplasmic vacuolization, a hallmark of methuosis.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
6-well or 12-well plates
-
Methuosis-inducing compound
-
Inverted phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the appropriate plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the desired concentration of the methuosis-inducing compound. Include a vehicle control.
-
Time-Lapse Imaging (Optional): For dynamic studies, place the plate on a microscope stage equipped with an environmental chamber (37°C, 5% CO2) and capture images at regular intervals (e.g., every 15-30 minutes).
-
Endpoint Imaging: For endpoint analysis, incubate the cells for a specific duration (e.g., 4, 8, 24 hours).
-
Image Acquisition: Capture images using an inverted phase-contrast microscope.
-
Quantification: Quantify the extent of vacuolization by counting the number of vacuolated cells per field of view or by using image analysis software to measure the total vacuole area per cell.
Rac1/Arf6 Activation Assay (G-LISA)
This protocol describes a common method to measure the activation of small GTPases like Rac1 and Arf6.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Methuosis-inducing compound
-
Rac1 or Arf6 G-LISA Activation Assay Kit (commercially available)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the methuosis inducer for the desired time points.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
G-LISA Assay: Follow the manufacturer's instructions for the G-LISA assay. This typically involves adding equal amounts of protein lysate to wells coated with a Rac1-GTP or Arf6-GTP binding protein.
-
Detection: The amount of activated GTPase is detected using a specific antibody and a colorimetric or chemiluminescent substrate.
-
Data Analysis: Measure the signal using a microplate reader and normalize the results to the total amount of protein. Compare the levels of activated GTPase in treated versus control cells.[16]
This guide provides a foundational comparison of alternatives to Vacquinol-1 for studying methuosis. Researchers are encouraged to consult the primary literature for further details and to optimize protocols for their specific experimental systems. The continued exploration of these and other novel methuosis inducers will undoubtedly advance our understanding of this unique cell death pathway and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methuosis Contributes to Jaspine-B-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CX-4945 Induces Methuosis in Cholangiocarcinoma Cell Lines by a CK2-Independent Mechanism [mdpi.com]
- 10. CX-4945 Induces Methuosis in Cholangiocarcinoma Cell Lines by a CK2-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijbs.com [ijbs.com]
- 16. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vacquinol-1 and Other Inducers of Methuosis in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of Vacquinol-1 (B1683466) and other small molecules known to induce methuosis, a non-apoptotic form of cell death, in glioblastoma (GBM) cells. While initial reports suggested Vacquinol-1 acts as a Mitogen-Activated Protein Kinase Kinase 4 (MKK4) activator, recent evidence points to a primary mechanism involving the disruption of endolysosomal homeostasis. This comparison, therefore, focuses on compounds that induce a similar methuotic phenotype, providing available experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Performance Comparison of Methuosis Inducers in Glioblastoma Cell Lines
The following table summarizes the cytotoxic activity of Vacquinol-1 and other methuosis-inducing compounds in various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are presented to facilitate a quantitative comparison of their potency.
| Compound | Cell Line | IC50 / GI50 (µM) | Assay Conditions | Reference |
| Vacquinol-1 | RG2 | 4.57 | Not specified | [1] |
| NS1 | 5.81 | Not specified | [1] | |
| U3013 | In the range of RG2 and NS1 | Not specified | [1] | |
| #12537-GB | Effective at 7 µM | Live cell imaging | [2] | |
| U-87 MG | Effective at 7 µM | Live cell imaging | [2] | |
| VO(acac)₂ | U251 | 4-6 | Not specified | |
| GL261 | 4-6 | Not specified | ||
| MOMIPP | U251 | ~2.5 (GI50) | 2-DG uptake assay | |
| Multiple GBM lines | Variable suppression of 2-DG uptake at 10 µM | 2-DG uptake assay | ||
| 6-MOMIPP | U251 | ≥ 0.25 | Viability, flow cytometry | [3][4][5] |
| Multiple GBM lines | Broad activity (effective at 1 µM) | Viability assays | [5] |
Signaling Pathways and Mechanisms of Action
The induction of methuosis by these compounds involves distinct signaling pathways, ultimately leading to catastrophic vacuolization and cell death.
Vacquinol-1: Disruption of Endolysosomal Homeostasis
Vacquinol-1 induces methuosis by targeting two key cellular processes. It inhibits calmodulin (CaM) and activates the vacuolar H+-ATPase (v-ATPase). This dual action leads to the accumulation of large, acidic vesicles, depletion of cellular ATP, and ultimately, cell death.
MIPP and MOMIPP: Interference with Endosomal Trafficking and JNK Activation
Indole-based chalcones like MIPP and its analog MOMIPP induce methuosis by interfering with endosomal trafficking. MIPP has been shown to decrease the levels of active Rab5 and prematurely recruit late endosomal proteins like Rab7, leading to the accumulation of macropinosomes. MOMIPP is also known to activate the JNK signaling pathway, contributing to its cytotoxic effects.
VO(acac)₂: Induction of Methuosis via the Rac-MKK4-JNK Pathway
The vanadyl complex, bis(acetylacetonato)oxidovanadium(IV) or VO(acac)₂, is suggested to induce methuosis in glioblastoma cells through the activation of a Rac-MKK4-JNK signaling cascade. This pathway is a known regulator of various cellular processes, including stress responses and apoptosis, and its activation by VO(acac)₂ leads to the characteristic features of methuosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate glioblastoma cells (e.g., U251, U87 MG) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Vacquinol-1, MIPP, VO(acac)₂) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Quantification of Methuosis (Vacuolization Assay)
This protocol provides a method for quantifying the extent of vacuolization, a key feature of methuosis.
-
Cell Treatment: Seed glioblastoma cells on glass coverslips in a 24-well plate and treat with the methuosis-inducing compound or vehicle control for the desired time.
-
Microscopy: Capture images of the cells using a phase-contrast or differential interference contrast (DIC) microscope.
-
Image Analysis:
-
Manual Scoring: Manually count the number of vacuolated cells in multiple fields of view. A cell can be defined as "vacuolated" if it contains a certain number or size of vacuoles (e.g., one or more vacuoles with a diameter >5 µm).
-
Automated Quantification: Utilize image analysis software (e.g., ImageJ, CellProfiler) to quantify the total area of vacuoles per cell or the percentage of vacuolated cells. This typically involves thresholding the images to distinguish vacuoles from the cytoplasm.
-
-
Data Presentation: Express the results as the percentage of vacuolated cells or the average vacuole area per cell.
Macropinocytosis Assay (Dextran Uptake)
This assay measures the uptake of fluorescently labeled dextran (B179266), a marker for macropinocytosis.
-
Cell Preparation: Plate glioblastoma cells in a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere.
-
Serum Starvation (Optional): Serum-starve the cells for a few hours to reduce basal levels of macropinocytosis.
-
Dextran Incubation: Add pre-warmed medium containing a fluorescently labeled high-molecular-weight dextran (e.g., 70 kDa FITC-dextran at 1 mg/mL) and the test compound. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Washing: Wash the cells extensively with cold PBS to remove surface-bound dextran.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.
-
Imaging: Acquire fluorescence images using a confocal or fluorescence microscope.
-
Quantification: Use image analysis software to quantify the intracellular fluorescence intensity of the dextran per cell.
Conclusion
The landscape of potential therapeutics for glioblastoma is evolving, with a growing interest in non-apoptotic cell death pathways like methuosis. While Vacquinol-1's initial connection to MKK4 activation has been revised, its potent ability to induce methuosis remains a significant finding. The comparison with other methuosis inducers, such as the indole-based chalcones (MIPP/MOMIPP) and the vanadyl complex VO(acac)₂, highlights the diverse chemical scaffolds and signaling pathways that can be exploited to trigger this unique form of cell death. For researchers and drug development professionals, understanding these different mechanisms and having access to robust experimental protocols is crucial for advancing the development of novel and effective therapies for glioblastoma. Further research is warranted to directly compare these compounds in standardized assays and in vivo models to fully elucidate their therapeutic potential.
References
- 1. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 4. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Vacquinol-1's Cytotoxicity in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1 (B1683466), a small molecule discovered through high-throughput screening, initially showed significant promise as a cytotoxic agent against glioblastoma (GBM), the most aggressive form of brain cancer.[1][2][3] Its unique mechanism of action, inducing a non-apoptotic form of cell death termed "methuosis" characterized by catastrophic vacuolization, presented a novel therapeutic avenue.[1][3] However, subsequent studies have raised questions about the reproducibility of its efficacy, particularly in vivo. This guide provides a comprehensive comparison of published data on Vacquinol-1's cytotoxicity, alongside alternative compounds, to aid researchers in evaluating its potential and designing future studies.
I. Quantitative Comparison of Cytotoxicity
Direct comparative studies of Vacquinol-1 against other cytotoxic agents under identical experimental conditions are limited. The following tables summarize available half-maximal inhibitory concentration (IC50) data from various studies to provide a quantitative perspective on its potency. It is crucial to consider the variability in cell lines and experimental protocols when interpreting these data.
Table 1: In Vitro Cytotoxicity of Vacquinol-1 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| RG2 | 4.57 | [4] |
| NS1 | 5.81 | [4] |
Table 2: In Vitro Cytotoxicity of Temozolomide (Standard-of-Care) in Glioblastoma Cell Lines
Data from a systematic review, representing the median IC50 from multiple studies.
| Cell Line | Exposure Duration | Median IC50 (µM) | Interquartile Range (µM) | Reference |
| U87 | 24h | 123.9 | 75.3–277.7 | [5] |
| U87 | 48h | 223.1 | 92.0–590.1 | [5] |
| U87 | 72h | 230.0 | 34.1–650.0 | [5] |
| U251 | 48h | 240.0 | 34.0–338.5 | [5] |
| U251 | 72h | 176.5 | 30.0–470.0 | [5] |
| T98G | 72h | 438.3 | 232.4–649.5 | [5] |
| Patient-derived | 72h | 220.0 | 81.1–800.0 | [5] |
Table 3: In Vitro Cytotoxicity of Other Methuosis Inducers
| Compound | Cell Line | GI50 (µM) | Notes | Reference |
| MOMIPP | U251 | ~5 | Growth Inhibition 50% | [6] |
| Jaspine B | A549 (Lung) | 2.05 (CC50) | Cytotoxic Concentration 50% | [7] |
II. In Vivo Efficacy and Reproducibility
Initial in vivo studies in mice with transplanted human glioblastoma cells showed that oral administration of Vacquinol-1 reversed tumor growth and prolonged survival.[1] However, a subsequent study in syngeneic rat glioblastoma models (RG2 and NS1) did not reproduce these survival benefits, although a reduction in tumor size was observed in the RG2 model.[4][8][9] This study also noted significant weight loss in the treated animals, suggesting potential toxicity.[4][9] The lack of reproducibility in survival outcomes is a critical consideration for the further development of Vacquinol-1.[4][8]
III. Mechanism of Action: Methuosis Induction
Vacquinol-1 induces a non-apoptotic cell death pathway known as methuosis.[10][11] This process is characterized by the rapid formation of large, fluid-filled intracellular vacuoles derived from macropinosomes, which ultimately leads to cell membrane rupture and death.[1][2]
Signaling Pathway of Vacquinol-1-Induced Methuosis
The cytotoxic effect of Vacquinol-1 is multifaceted, involving the disruption of endolysosomal homeostasis through two main mechanisms:
-
v-ATPase Activation and ATP Depletion: Vacquinol-1 activates the vacuolar H+-ATPase (v-ATPase), leading to acidification of endosomal compartments and the formation of acidic vesicle organelles (AVOs).[12] This process results in a significant increase in cellular ATP consumption, causing an energy crisis and subsequent cell death.[12]
-
Calmodulin Inhibition and Impaired Lysosome Reformation: Vacquinol-1 directly interacts with and inhibits calmodulin (CaM).[12] This inhibition impairs the reformation of lysosomes, leading to the accumulation of enlarged vacuoles.[12]
The signaling cascade is thought to be dependent on MKK4, a downstream effector of the Ras/Rac-1 pathway.[10][13]
Caption: Signaling pathway of Vacquinol-1 induced methuosis in glioblastoma cells.
IV. Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity of compounds like Vacquinol-1, based on methodologies reported in the cited literature.
A. Cell Viability Assays
1. MTT/SRB Assay (Endpoint Assay):
-
Principle: Measures the metabolic activity of viable cells (MTT) or total protein content (SRB) as an indicator of cell number.
-
Protocol:
-
Seed glioblastoma cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound (e.g., Vacquinol-1) and a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
For MTT assay, add MTT reagent and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure absorbance.
-
For SRB assay, fix the cells, stain with SRB dye, wash, and solubilize the bound dye. Measure absorbance.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Luminescence-based Viability Assay (e.g., CellTiter-Glo®):
-
Principle: Measures ATP levels as an indicator of metabolically active cells.
-
Protocol:
-
Follow steps 1-3 from the MTT/SRB assay.
-
Add the lytic reagent that contains luciferase and luciferin.
-
Measure the luminescent signal, which is proportional to the amount of ATP present.
-
Calculate cell viability and IC50 values.
-
B. Methuosis and Vacuolization Assessment
-
Principle: Microscopic observation of the characteristic large cytoplasmic vacuoles.
-
Protocol:
-
Seed cells in a suitable format for imaging (e.g., multi-well plates, chamber slides).
-
Treat cells with the test compound at a concentration known to induce vacuolization (e.g., 5-10 µM for Vacquinol-1).
-
At various time points, observe the cells using a phase-contrast microscope.
-
Quantify vacuolization by counting the number of vacuolated cells or measuring the vacuolated area per cell using image analysis software.
-
C. Caspase Activity Assay
-
Principle: To confirm the non-apoptotic nature of cell death by measuring the activity of caspases, which are key mediators of apoptosis.
-
Protocol:
-
Treat cells with the test compound and appropriate positive (e.g., staurosporine) and negative controls.
-
Use a commercial luminometric or fluorometric caspase activity assay kit (e.g., Caspase-Glo® 3/7).
-
Follow the manufacturer's instructions to lyse the cells and measure caspase activity.
-
Compare the caspase activity in treated cells to controls. A lack of significant caspase activation suggests a non-apoptotic mechanism.[10]
-
Caption: General experimental workflow for evaluating the cytotoxicity of Vacquinol-1.
V. Conclusion and Future Directions
Vacquinol-1 demonstrates potent in vitro cytotoxicity against glioblastoma cells through a distinct mechanism of methuosis. However, the initial promise from in vivo studies has been challenged by a lack of reproducible survival benefits in subsequent research. The significant discrepancy between in vitro potency and in vivo efficacy, coupled with potential toxicity, highlights the need for further investigation.
For researchers in this field, several key areas warrant attention:
-
Direct Comparative Studies: There is a critical need for studies that directly compare the cytotoxicity of Vacquinol-1 with standard-of-care treatments like Temozolomide and other methuosis inducers under standardized conditions.
-
In Vivo Reproducibility: Further in vivo studies are necessary to clarify the conflicting survival data and to optimize dosing and treatment schedules to mitigate toxicity.
-
Mechanism of Resistance: Understanding potential mechanisms of resistance to Vacquinol-1, such as the counteracting effect of extracellular ATP, could inform the development of combination therapies.[14][15]
-
Analogue Development: The unique mechanism of Vacquinol-1 remains an attractive therapeutic target. The development of analogues with improved in vivo efficacy and a better safety profile could revitalize interest in this class of compounds.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]
- 3. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of Vacquinol-1 In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 4. oncotarget.com [oncotarget.com]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Vacquinol-1 Dihydrochloride: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of Vacquinol-1 dihydrochloride (B599025), this document offers procedural, step-by-step guidance to directly address key operational questions. As a trusted resource for laboratory safety and chemical handling, this guide aims to deliver value beyond the product itself.
Vacquinol-1 dihydrochloride is a research compound that has been shown to induce rapid cell death in glioblastoma cells, categorizing it as a potentially cytotoxic agent.[1][2] As such, the proper handling and disposal of this compound are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. All materials contaminated with this compound should be treated as hazardous cytotoxic waste.[3][4]
Immediate Safety Precautions
Before handling this compound, it is crucial to review the complete Safety Data Sheet (SDS) provided by the supplier.[5] This document contains comprehensive information regarding its physical and chemical properties, hazards, and emergency procedures. Personnel handling this compound must be appropriately trained in handling cytotoxic agents and should wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]
Waste Segregation and Containment
Proper segregation of cytotoxic waste is a critical first step in the disposal process.[8] Waste contaminated with this compound should be categorized as either "trace" or "bulk" and disposed of in designated, clearly labeled containers.
| Waste Category | Description | Examples | Required Container | Disposal Method |
| Trace Cytotoxic Waste | Items that are not visibly contaminated but have come into contact with this compound. | Empty vials, used gloves, bench paper, pipette tips. | Yellow sharps containers (for sharps) or yellow chemotherapy waste bags. | High-temperature incineration. |
| Bulk Cytotoxic Waste | Materials visibly contaminated with this compound or the pure compound itself. | Unused or expired this compound, grossly contaminated PPE, spill cleanup materials. | Black pharmaceutical waste containers. | High-temperature incineration. |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound and associated waste. Note: Always adhere to your institution's specific waste management policies and local regulations.
-
Preparation:
-
Ensure all necessary waste containers are available and properly labeled in the work area.
-
Prepare a designated area for waste accumulation within the fume hood or biological safety cabinet where the compound is handled.
-
-
During Experimentation:
-
Immediately dispose of all single-use items that come into contact with this compound into the appropriate trace cytotoxic waste container.
-
Segregate sharps into designated puncture-resistant sharps containers.[4]
-
-
End of Experiment/Spill Cleanup:
-
Collect all waste materials.
-
For spills, use a chemotherapy spill kit and follow your institution's established procedures. All materials used for spill cleanup should be disposed of as bulk cytotoxic waste.
-
-
Container Sealing and Removal:
-
Once waste containers are three-quarters full, securely seal them.
-
Wipe the exterior of the containers with an appropriate decontaminating solution (e.g., 70% ethanol), though the specific deactivating agent should be confirmed from the SDS.
-
Transport the sealed containers to the designated hazardous waste accumulation area within your facility.
-
Decontamination of Work Surfaces
Following any work with this compound, a thorough decontamination of the work area is essential. A general two-step cleaning process is recommended:
-
Initial Cleaning: Use a detergent-based solution to remove any visible contamination.
-
Deactivation/Disinfection: Apply a deactivating agent or a disinfectant solution as recommended by your institution's safety office or the compound's SDS.
Experimental Workflow for this compound Disposal
Caption: A logical workflow for the safe disposal of this compound waste.
Decision Pathway for Waste Classification
Caption: A decision-making diagram for classifying this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.ca [danielshealth.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. chempoint.com [chempoint.com]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Vacquinol-1 Dihydrochloride
For Immediate Implementation: Essential Safety and Handling Protocols for Vacquinol-1 Dihydrochloride (B599025)
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Vacquinol-1 dihydrochloride. Adherence to these guidelines is paramount to ensure personal safety and the integrity of your research. This compound is a potent research compound and should be handled with the utmost care in a controlled laboratory setting.
Immediate Safety and Handling
This compound is a crystalline solid that should be considered hazardous.[1] All personnel must read and understand the Safety Data Sheet (SDS) before commencing any work with this compound.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to prevent inhalation, ingestion, and skin/eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the powdered compound. |
| Body Protection | A lab coat or disposable gown. | Protects skin and clothing from contamination. |
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.[2] Eyewash stations and safety showers must be readily accessible.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risk and ensures experimental reproducibility.
Receiving and Storage: Upon receipt, visually inspect the container for any damage. The compound is typically shipped at room temperature.[3] For long-term storage and to maintain stability for up to four years, store the solid compound at -20°C.[1][3] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is recommended to protect stock solutions from light.[4]
Solution Preparation: this compound is soluble in DMSO and sparingly soluble in aqueous buffers.[1][4] To prepare aqueous solutions, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[1] For example, a 1:1 solution of DMF:PBS (pH 7.2) can be used.[1] It is not recommended to store aqueous solutions for more than one day.[1] When preparing solutions, use sonication or warming to aid dissolution if necessary.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Solid Waste:
-
Contaminated PPE (gloves, gowns, etc.) and disposable labware (weighing boats, pipette tips, etc.) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully collect the absorbed material into a designated hazardous waste container. Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Crystalline solid | [1][3] |
| Molecular Formula | C₂₁H₂₁ClN₂O · 2HCl | N/A |
| Molecular Weight | 425.78 g/mol | N/A |
| Purity | ≥95% | [1] |
| UV/Vis (λmax) | 262 nm | [1] |
Solubility Data
| Solvent | Solubility | Source |
| DMSO | 25 mg/mL | [4] |
| DMF | 10 mg/mL | [3] |
| Ethanol | 0.25 mg/mL | [3] |
| Water | < 0.1 mg/mL (insoluble) | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][3] |
Storage and Stability
| Condition | Stability | Source |
| Solid at -20°C | ≥ 4 years | [1][3] |
| Stock Solution at -20°C | 1 month | [4] |
| Stock Solution at -80°C | 6 months | [4] |
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the following provides a general methodology for an in vitro cell viability assay using this compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a glioblastoma cell line.
Materials:
-
Glioblastoma cell line (e.g., U-251 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (sterile)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Methodology:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the treated plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment: After the incubation period, assess cell viability using a luminescent-based assay according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for a short period to stabilize the signal, and then measuring luminescence with a plate reader.
-
Data Analysis: Convert the luminescence readings to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Visualizing the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Mechanism of Action Signaling Pathway
Vacquinol-1 induces a specific form of non-apoptotic cell death in glioblastoma cells known as methuosis. This process is initiated by the activation of MKK4.
Caption: Vacquinol-1 Signaling Pathway Leading to Methuosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
